Technical Documentation Center

1-Morpholin-2-YL-ethanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Morpholin-2-YL-ethanone
  • CAS: 1228748-70-6

Core Science & Biosynthesis

Foundational

1-(Morpholin-2-yl)ethanone: Chemical Architecture, Synthesis, and Applications in Drug Discovery

Executive Summary In modern medicinal chemistry, the morpholine ring is a privileged pharmacophore, prized for its ability to modulate physicochemical properties such as aqueous solubility, metabolic stability, and basic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the morpholine ring is a privileged pharmacophore, prized for its ability to modulate physicochemical properties such as aqueous solubility, metabolic stability, and basicity. 1-(Morpholin-2-yl)ethanone , an acetyl-substituted morpholine derivative, serves as a highly versatile building block. This whitepaper provides an in-depth technical analysis of its chemical structure, IUPAC nomenclature, physicochemical profile, and the causal logic behind its multi-step synthesis and downstream applications in drug development.

Chemical Identity & Structural Nomenclature

The precise structural identification of this building block is critical for predicting its behavior in biological systems and synthetic workflows.

  • IUPAC Name: 1-(morpholin-2-yl)ethan-1-one

  • Common Synonyms: 2-Acetylmorpholine; 1-Morpholin-2-yl-ethanone[1].

  • SMILES: CC(=O)C1CNCCO1[2]

  • CAS Registry Number: 1228748-70-6 (Free base) / 1228600-25-6 (Hydrochloride salt)[2].

Structural Rationale: Why the 2-Position?

Morpholine is a 6-membered heterocycle containing an oxygen atom at position 1 and a nitrogen atom at position 4. In 1-(morpholin-2-yl)ethanone, the acetyl group (-C(=O)CH3) is situated at the C2 position, directly adjacent to the oxygen atom.

Causality in Drug Design: Placing the substituent at the C2 position maximizes the inductive electron-withdrawing effect of the oxygen atom on the adjacent chiral center. This proximity subtly lowers the pKa of the morpholine nitrogen (typically ~8.3 for unsubstituted morpholine) compared to piperidine analogs. A lower pKa ensures that a higher fraction of the molecule remains unprotonated at physiological pH (7.4), which directly enhances passive membrane permeability and oral bioavailability.

Physicochemical Profiling

Understanding the quantitative metrics of 1-(morpholin-2-yl)ethanone is essential for integrating it into larger Active Pharmaceutical Ingredients (APIs) without violating Lipinski’s Rule of Five.

PropertyValueRationale / Impact in Drug Design
Molecular Weight 165.62 g/mol (HCl salt)Low molecular weight provides ample "budget" for downstream elaboration into complex APIs[2].
Topological Polar Surface Area (TPSA) 38.3 ŲExcellent for membrane permeability; well below the 90 Ų threshold for blood-brain barrier (BBB) penetration[2].
LogP (Predicted) ~0.69Highly hydrophilic, ensuring excellent aqueous solubility for oral or intravenous formulations[2].
Hydrogen Bond Donors 2 (as HCl salt)Facilitates target binding via the protonated amine[2].
Hydrogen Bond Acceptors 3Oxygen and nitrogen atoms provide essential interaction points for kinase or GPCR binding pockets[2].

Synthetic Methodologies & Protocols

The synthesis of 1-(morpholin-2-yl)ethanone requires strict chemoselectivity to prevent over-reaction of the highly nucleophilic secondary amine and the highly electrophilic carbonyl group. The most robust and scalable method utilizes a Weinreb amide intermediate, adapted from established[3].

Synthesis Step1 1. N-Boc Protection Reagent: Boc2O, Et3N Purpose: Mask 2° amine Step2 2. Weinreb Amide Formation Reagent: NHMe(OMe)·HCl, EDC Purpose: Prevent over-addition Step1->Step2 Step3 3. Grignard Addition Reagent: MeMgBr, 0°C Purpose: Acetyl group installation Step2->Step3 Step4 4. Acidic Deprotection Reagent: 4M HCl in Dioxane Purpose: Yield HCl salt Step3->Step4 End 1-(Morpholin-2-yl)ethanone HCl Step4->End Start Morpholine-2-carboxylic acid Start->Step1

Caption: Step-by-step synthetic workflow for 1-(morpholin-2-yl)ethanone via Weinreb amide.

Step-by-Step Protocol & Self-Validating Checkpoints

Step 1: N-Protection

  • Procedure: Dissolve morpholine-2-carboxylic acid in dichloromethane (DCM). Add 1.2 equivalents of Triethylamine (Et3N) followed by 1.1 equivalents of Di-tert-butyl dicarbonate (Boc2O). Stir at room temperature for 4 hours.

  • Causality: The secondary amine of morpholine is highly nucleophilic. If left unprotected, it will react with the acylating agents or Grignard reagents in subsequent steps, leading to polymerization. The Boc group is chosen for its stability to the basic Grignard conditions[4].

  • Validation Checkpoint: TLC (Ninhydrin stain) must show the complete disappearance of the primary/secondary amine spot.

Step 2: Weinreb Amide Formation

  • Procedure: To the N-Boc-morpholine-2-carboxylic acid in DCM, add 1.2 eq of N,O-Dimethylhydroxylamine hydrochloride, 1.5 eq of EDC·HCl, 1.2 eq of HOBt, and 3.0 eq of DIPEA. Stir for 12 hours.

  • Causality: Direct addition of a Grignard reagent to a carboxylic acid or standard ester often leads to over-addition, forming a tertiary alcohol. As detailed in studies of , the Weinreb amide forms a stable, five-membered cyclic chelate with the magnesium ion during Grignard addition. This intermediate resists further nucleophilic attack and only collapses to the desired ketone upon aqueous acidic workup[5].

  • Validation Checkpoint: LC-MS must confirm the mass of the Weinreb amide (M+H).

Step 3: Grignard Addition

  • Procedure: Dissolve the Weinreb amide in anhydrous THF and cool to 0 °C under argon. Dropwise add 1.5 eq of Methylmagnesium bromide (MeMgBr). Stir for 2 hours at 0 °C, then quench with saturated aqueous NH4Cl.

  • Causality: The reaction is kept strictly at 0 °C to stabilize the magnesium chelate. The C2 proton is alpha to the newly forming carbonyl and adjacent to the electronegative oxygen; elevated temperatures could promote enolization and subsequent racemization of the chiral center.

  • Validation Checkpoint: 1H NMR must confirm the appearance of the acetyl methyl singlet (~2.1 ppm) and the disappearance of the methoxy/N-methyl peaks.

Step 4: Deprotection

  • Procedure: Treat the resulting tert-butyl 2-acetylmorpholine-4-carboxylate[4] with 4M HCl in Dioxane for 2 hours at room temperature. Evaporate the solvent to yield 1-(morpholin-2-yl)ethanone hydrochloride as a white solid[2].

  • Causality: The Boc group is acid-labile. Treatment with HCl cleaves the tert-butyl group as isobutylene gas and CO2, driving the reaction to completion and directly yielding the shelf-stable hydrochloride salt, which prevents self-condensation of the free base.

Downstream Applications in Drug Discovery

The acetyl group at the 2-position of the morpholine ring is a highly reactive handle, allowing medicinal chemists to rapidly generate structural diversity.

Functionalization Core 1-(Morpholin-2-yl)ethanone (Core Pharmacophore) Hantzsch Hantzsch Thiazole Synthesis (Yields Thiazolyl-Morpholines) Core->Hantzsch 1. Br2 (α-bromination) 2. Thioamide, EtOH, Δ RedAm Reductive Amination (Yields Chiral Amines) Core->RedAm 1°/2° Amine, NaBH(OAc)3 DCE, RT Aldol Aldol Condensation (Yields α,β-Unsaturated Ketones) Core->Aldol Ar-CHO, NaOH EtOH, RT

Caption: Downstream functionalization pathways for 1-(morpholin-2-yl)ethanone.

  • Hantzsch Thiazole Synthesis: Alpha-bromination of the acetyl group followed by condensation with a thioamide yields a thiazole ring directly attached to the morpholine C2 position. This motif is frequently utilized in kinase inhibitors.

  • Reductive Amination: The ketone can be reacted with primary or secondary amines in the presence of sodium triacetoxyborohydride (NaBH(OAc)3) to generate complex, branched aliphatic amines, which are valuable for disrupting protein-protein interactions.

  • Aldol Condensations: The methyl group of the acetyl moiety is acidic enough to undergo base-catalyzed aldol condensations with aryl aldehydes, forming α,β-unsaturated ketones (chalcone analogs) that can serve as Michael acceptors for targeted covalent inhibitors.

References

  • The Journal of Organic Chemistry. "Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid". ACS Publications. Available at:[Link]

  • The Journal of Organic Chemistry. "An Unexpected Equilibrium Process Associated with a Standard Approach to Ynone Synthesis". ACS Publications. Available at:[Link]

Sources

Exploratory

1-Morpholin-2-YL-ethanone (CAS 1228748-70-6): Physicochemical Profiling and Analytical Methodologies

As a Senior Application Scientist in early-stage drug discovery, I approach the characterization of molecular building blocks not merely as a data-gathering exercise, but as the foundational step in predictive drug desig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I approach the characterization of molecular building blocks not merely as a data-gathering exercise, but as the foundational step in predictive drug design. 1-Morpholin-2-yl-ethanone (CAS 1228748-70-6) is a highly versatile synthetic intermediate. The integration of a morpholine ring with an acetyl group at the C2 position provides a unique physicochemical profile that directly influences downstream pharmacokinetics, metabolic stability, and synthetic reactivity.

This technical whitepaper provides an in-depth analysis of the physicochemical properties of 1-Morpholin-2-yl-ethanone and establishes self-validating experimental methodologies for its characterization.

Structural Identity and Pharmacophore Significance

The structural architecture of 1-Morpholin-2-yl-ethanone is defined by two primary domains: the saturated heterocyclic morpholine ring and the electrophilic acetyl moiety. In medicinal chemistry, the morpholine ring is a privileged scaffold widely utilized to modulate the pKa of drug candidates, improve aqueous solubility, and enhance metabolic stability against oxidative degradation. The C2-acetyl group serves as a critical synthetic handle, enabling diverse functionalizations such as reductive aminations, Grignard additions, and condensation reactions.

G M Morpholine Ring S Aqueous Solubility & Metabolic Stability M->S Modulates pKa H H-Bond Acceptor Network M->H O & N Heteroatoms A Acetyl Group (C2) R Reactivity Handle (Electrophilic) A->R Carbonyl Chemistry C C2-Chiral Center D Stereospecific Target Binding C->D Enantiomeric purity

Fig 1. Pharmacophore mapping and structural-functional relationships of 1-Morpholin-2-yl-ethanone.

Physicochemical Data Consolidation

Accurate physicochemical data is critical for predicting the behavior of 1-Morpholin-2-yl-ethanone in both synthetic matrices and biological assays. Because empirical literature on the isolated free base is limited, standard computational parameters derived from its closely related hydrochloride salt analog (CAS 1228600-25-6) are utilized to establish its lipophilicity and surface area metrics[1].

Table 1: Molecular Identity
ParameterValueReference
Chemical Name 1-Morpholin-2-yl-ethanone2[2]
CAS Registry Number 1228748-70-62[2]
Molecular Formula C6H11NO22[2]
Molecular Weight 129.16 g/mol 2[2]
Canonical SMILES CC(=O)C1CNCCO11[1]
Table 2: Thermodynamic & Electronic Properties
ParameterValueMechanistic Implication
Topological Polar Surface Area (TPSA) 38.33 ŲHighly favorable for membrane permeability and blood-brain barrier (BBB) penetration[1].
LogP (Predicted) ~0.69Indicates a hydrophilic nature, ensuring excellent aqueous solubility during formulation[1].
Hydrogen Bond Donors 1The secondary amine acts as a targeted H-bond donor for kinase hinge-binding regions.
Hydrogen Bond Acceptors 3Oxygen and nitrogen heteroatoms facilitate robust solvent interactions.
Rotatable Bonds 1Low conformational entropy penalty upon target binding[1].

Analytical and Experimental Workflows

To ensure scientific integrity, every analytical workflow must be designed with an understanding of the underlying chemical causality and must incorporate self-validating mechanisms.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Analyzing basic aliphatic amines like morpholine derivatives via standard reversed-phase HPLC often results in severe peak tailing. This occurs due to secondary ion-exchange interactions between the protonated secondary amine of the morpholine ring and unreacted, acidic silanol groups on the silica stationary phase.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Solvent A (0.1% Trifluoroacetic acid in LC-MS grade Water) and Solvent B (0.1% TFA in Acetonitrile).

    • Causality: The low pH (~2.0) induced by TFA ensures the morpholine nitrogen is fully protonated, while the trifluoroacetate counter-ion acts as an ion-pairing agent, effectively masking residual silanols and sharpening the chromatographic peak.

  • Column Selection: Utilize an end-capped or sterically protected C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).

  • System Suitability Testing (SST) & Self-Validation: Prior to sample analysis, inject a resolution mixture containing 1-Morpholin-2-yl-ethanone and a neutral internal standard (e.g., toluene). The system validates its own resolving power: the analytical run is only accepted if the tailing factor ( Tf​ ) of the morpholine peak is < 1.5 and theoretical plates ( N ) > 2000. This mathematically proves that secondary silanol interactions have been successfully suppressed.

  • Sample Analysis: Run a gradient of 5% to 95% Solvent B over 15 minutes at a flow rate of 1.0 mL/min, monitoring UV absorbance at 210 nm (due to the lack of an extended chromophore).

pKa Determination via Potentiometric Titration

Potentiometric titration remains the gold standard for determining the acid dissociation constant (pKa) of ionizable active pharmaceutical ingredients (APIs). The secondary amine of the morpholine ring is the primary ionizable center in this molecule.

Workflow N1 1. System Calibration (pH 4, 7, 10 Buffers) N2 2. Sample Prep & N2 Purging (Remove CO2 interference) N1->N2 N3 3. Titration (0.1M HCl/NaOH) Constant Ionic Strength (0.15M KCl) N2->N3 N4 4. Data Analysis (Inflection Point Determination) N3->N4 N5 Self-Validation: Blank Titration Subtraction N3->N5 Validates N5->N4 Baseline Correction

Fig 2. Self-validating potentiometric titration workflow for precise pKa determination.

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate the glass pH electrode using standard aqueous buffers at pH 4.0, 7.0, and 10.0 to ensure Nernstian response[3].

  • Sample Preparation: Dissolve 1 mM of 1-Morpholin-2-yl-ethanone in a 0.15 M Potassium Chloride (KCl) solution.

    • Causality: Maintaining a constant ionic strength is critical. It ensures that the activity coefficients of the ions remain stable throughout the titration, allowing the measured concentration to be directly proportional to thermodynamic activity[3].

  • Nitrogen Purging: Submerge a dispersion frit into the solution and purge with high-purity N2​ gas for 10 minutes prior to, and continuously during, the titration.

    • Causality: Atmospheric CO2​ dissolves in water to form carbonic acid, which introduces a systematic error in the acidic region of the titration curve. Nitrogen purging displaces this dissolved gas, creating a controlled, inert environment[3].

  • Titration Execution: Gradually add standardized 0.1 M HCl (to fully protonate the amine), followed by stepwise addition of 0.1 M NaOH past the equivalence point. Record the pH after each incremental addition once equilibrium is reached[3].

  • Data Analysis & Self-Validation: Calculate the first derivative of the titration curve to pinpoint the inflection point (equivalence point); the pH at the half-equivalence point equals the pKa.

    • Self-Validation: The protocol is rendered self-validating through the execution of a parallel blank titration[4]. By titrating the 0.15 M KCl solvent matrix without the API and subtracting this baseline from the sample curve, the system mathematically isolates the buffering capacity of the morpholine nitrogen. This ensures the derived pKa is an absolute property of the molecule, free from solvent artifacts[4].

References

  • Bidepharm. "1-(吗啉-2-基)乙酮-毕得医药" (CAS 1228748-70-6 Specifications).
  • Guidechem. "Clorhidrato de 1- (morfolin-2-il) etanona 1228600-25-6 wiki - Es" (Computational Properties).
  • Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration".
  • ECETOC. "APPENDIX A: MEASUREMENT OF ACIDITY (pKA)".

Sources

Foundational

Introduction: The Morpholine Scaffold and the Untapped Potential of C2-Substitution

An In-depth Technical Guide to 1-Morpholin-2-yl-ethanone: A Versatile Building Block for Organic Synthesis The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 1-Morpholin-2-yl-ethanone: A Versatile Building Block for Organic Synthesis

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs.[1] Its prevalence stems from the advantageous physicochemical properties it imparts, including enhanced aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bonds with biological targets.[1] While N-substituted morpholines are commonplace, C-substituted morpholines, particularly those functionalized at the C2 position, represent a less-explored yet highly promising class of building blocks.

This guide focuses on 1-Morpholin-2-yl-ethanone , a C2-acetylated morpholine derivative. Unlike its well-documented N-acetyl isomer (4-acetylmorpholine), 1-Morpholin-2-yl-ethanone offers a unique synthetic handle—a ketone—directly attached to the heterocyclic core. This functionality opens a gateway to a diverse array of chemical transformations, positioning it as a valuable starting material for the synthesis of complex molecules, particularly in the realm of drug discovery.

The existence of this compound is confirmed, primarily as its hydrochloride salt, with the assigned CAS number 1228600-25-6.[2][3] However, the published literature on its direct synthesis and application remains sparse. This guide, therefore, serves as a forward-looking technical resource for researchers and drug development professionals. It will provide a comprehensive overview of its structural features, propose robust synthetic strategies based on established methodologies for C2-functionalization of morpholines, and explore its potential as a versatile building block in organic synthesis.

Physicochemical Properties and Structural Features

1-Morpholin-2-yl-ethanone possesses a unique combination of a secondary amine, an ether linkage, and a ketone functional group. This arrangement provides multiple points for synthetic modification and influences its overall chemical behavior.

PropertyValueSource
CAS Number 1228600-25-6 (for hydrochloride salt)[2][3]
Molecular Formula C6H11NO2Inferred
Molecular Weight 129.16 g/mol (free base)Inferred
Molecular Weight 165.62 g/mol (hydrochloride salt)[2]
Appearance Likely an oil or low-melting solidInferred

The presence of the ketone adjacent to the heteroatoms of the morpholine ring suggests a nuanced electronic environment and conformational preference, which can be exploited in its synthetic applications.

Synthetic Strategies: Accessing the C2-Acyl Morpholine Core

The direct and selective functionalization of the C2 position of the morpholine ring presents a significant synthetic challenge. However, modern organic chemistry offers several plausible routes to achieve this, primarily through the cyclization of functionalized acyclic precursors or the derivatization of a pre-formed morpholine ring.

Proposed Synthetic Pathway 1: Decarboxylative Acylation of a Morpholine-2-Carboxylic Acid Derivative

A promising and modular route to 1-Morpholin-2-yl-ethanone involves the functionalization of a morpholine-2-carboxylate precursor. This strategy leverages a visible light-promoted decarboxylative Giese-type reaction, a powerful method for C-C bond formation.[4][5] This approach offers a convergent and potentially stereocontrolled synthesis if a chiral morpholine-2-carboxylic acid is used as the starting material.

G1 cluster_0 Step 1: Ester Hydrolysis cluster_1 Step 2: Decarboxylative Acylation cluster_2 Step 3: Deprotection A N-Protected Morpholine-2-carboxylate B N-Protected Morpholine-2-carboxylic acid A->B  LiOH, THF/H2O C 1-Morpholin-2-yl-ethanone (Protected) B->C  Visible light, Photocatalyst, Acylating Agent D 1-Morpholin-2-yl-ethanone C->D  Standard Deprotection (e.g., H2/Pd for Cbz)

Proposed synthesis via decarboxylative acylation.

Detailed Experimental Protocol (Proposed):

  • Ester Hydrolysis:

    • To a solution of N-protected ethyl morpholine-2-carboxylate (1.0 eq) in a 3:1 mixture of THF and water, add lithium hydroxide (2.0 eq).

    • Stir the reaction mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Acidify the reaction mixture with 1M HCl to pH ~3 and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be used in the next step without further purification.

  • Decarboxylative Acylation:

    • In a reaction vessel, dissolve the N-protected morpholine-2-carboxylic acid (1.0 eq), a suitable acylating agent (e.g., a Weinreb amide or an activated ester of acetic acid), and a photocatalyst (e.g., an iridium or ruthenium complex) in a degassed organic solvent (e.g., DMF or MeCN).

    • Irradiate the reaction mixture with visible light (e.g., a blue LED lamp) at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction and perform a standard aqueous workup. Purify the crude product by column chromatography on silica gel to obtain the protected 1-morpholin-2-yl-ethanone.

  • Deprotection:

    • The choice of deprotection strategy will depend on the N-protecting group used (e.g., hydrogenolysis for a Cbz group, or acid treatment for a Boc group).

    • Following the deprotection, an appropriate workup and purification will yield the desired 1-Morpholin-2-yl-ethanone, which can be converted to its hydrochloride salt for improved stability and handling.

Proposed Synthetic Pathway 2: Cyclization of an Acyclic Amino Alcohol Precursor

An alternative approach involves the construction of the morpholine ring from a suitably substituted acyclic precursor. This method is inspired by classical morpholine syntheses.[1] The key is the synthesis of a linear amino alcohol containing the requisite acetyl functionality, followed by an intramolecular cyclization.

G2 cluster_0 Step 1: Synthesis of Acyclic Precursor cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Deprotection E N-Protected Aminoethanol F Functionalized Acyclic Amino Alcohol E->F  Reaction with 3-halobutan-2-one G 1-Morpholin-2-yl-ethanone (Protected) F->G  Base-mediated cyclization (e.g., NaH) H 1-Morpholin-2-yl-ethanone G->H  Standard Deprotection

Proposed synthesis via intramolecular cyclization.

Detailed Experimental Protocol (Proposed):

  • Synthesis of the Acyclic Precursor:

    • To a solution of an N-protected aminoethanol (e.g., N-benzyl-2-aminoethanol) (1.0 eq) in a polar aprotic solvent like DMF, add a base such as sodium hydride (1.1 eq) at 0 °C.

    • After stirring for 30 minutes, add a solution of a suitable 3-halobutan-2-one (e.g., 3-bromobutan-2-one) (1.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Perform an aqueous workup and purify the resulting acyclic amino alcohol by column chromatography.

  • Intramolecular Cyclization:

    • The cyclization of the amino alcohol can be achieved under various conditions, often acid-catalyzed dehydration or base-mediated Williamson ether synthesis. For the latter, treat the acyclic precursor with a strong base like sodium hydride in THF to deprotonate the alcohol, followed by intramolecular nucleophilic substitution to form the morpholine ring.

  • Deprotection:

    • As in the previous method, remove the N-protecting group using appropriate conditions to afford 1-Morpholin-2-yl-ethanone.

Potential Applications as a Building Block in Organic Synthesis

The synthetic utility of 1-Morpholin-2-yl-ethanone lies in the versatile reactivity of its ketone carbonyl group, coupled with the desirable properties of the morpholine scaffold. This combination allows it to serve as a linchpin in the construction of more elaborate molecular architectures.

G3 cluster_0 1-Morpholin-2-yl-ethanone cluster_1 Key Transformations cluster_2 Resulting Scaffolds A 1-Morpholin-2-yl-ethanone Ketone Carbonyl B Aldol Condensation A:f1->B C Reductive Amination A:f1->C D Grignard/Organolithium Addition A:f1->D E Wittig Reaction A:f1->E F α,β-Unsaturated Ketones B->F G Chiral Amino Alcohols C->G H Tertiary Alcohols D->H I Substituted Alkenes E->I

Potential synthetic transformations of 1-Morpholin-2-yl-ethanone.
  • Access to Chiral Amino Alcohols: The ketone can be reduced to a secondary alcohol, which, in combination with the morpholine nitrogen, forms a 1,2-amino alcohol moiety. This is a key structural motif in many biologically active molecules and chiral ligands. Asymmetric reduction of the ketone would provide access to enantiomerically pure diastereomers.

  • Carbon-Carbon Bond Formation: The ketone's α-protons are acidic and can be deprotonated to form an enolate. This enolate can then participate in a variety of C-C bond-forming reactions, such as aldol condensations and alkylations, allowing for the elaboration of the side chain.

  • Reductive Amination: The carbonyl group can undergo reductive amination with primary or secondary amines to introduce new nitrogen-containing functionalities. This is a powerful tool for building diversity and accessing a wide range of substituted amine derivatives.

  • Scaffold for Drug Discovery: By using the ketone as a reactive handle, a library of compounds can be synthesized from this single building block. The morpholine core provides a favorable pharmacokinetic profile, while modifications at the C2-side chain can be used to modulate potency and selectivity for a given biological target.[1]

Conclusion and Future Outlook

1-Morpholin-2-yl-ethanone is a promising, yet underutilized, building block in organic synthesis. While direct synthetic reports are limited, plausible and robust synthetic strategies can be devised based on modern synthetic methodologies. Its unique structure, combining the medicinally relevant morpholine scaffold with a synthetically versatile ketone functionality, makes it an attractive starting point for the synthesis of novel and complex molecules. For researchers, scientists, and drug development professionals, the exploration of the synthesis and reactivity of 1-Morpholin-2-yl-ethanone offers a fertile ground for innovation, with the potential to unlock new chemical space and accelerate the discovery of new therapeutic agents. Further research into efficient and scalable syntheses of this compound is warranted and will undoubtedly expand its application in the chemical sciences.

References

  • Orentas, E., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]

  • NextSDS. (n.d.). 1-(Morpholin-2-yl)ethanone hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Kourounakis, A. P., & Matralis, A. N. (2015). Medicinal chemistry of 2,2,4-substituted morpholines. Medicinal Chemistry Research, 24(5), 1845-1858. [Link]

Sources

Exploratory

A Technical Guide to the Pharmacophore Potential of 1-Morpholin-2-YL-ethanone: A Roadmap for Novel Scaffold Exploration

Executive Summary The morpholine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its capacity to impart favorable physicochemical and pharmacokinetic properties to bioactive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The morpholine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its capacity to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] Its presence in numerous FDA-approved drugs is a testament to its utility. While many derivatives have been explored, significant opportunities remain within untapped chemical space. This guide introduces 1-Morpholin-2-yl-ethanone , a commercially available yet virtually unexplored C2-substituted morpholine derivative, as a promising starting point for novel pharmacophore development.

This document serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals. It establishes the scientific rationale for investigating this scaffold, grounded in the well-documented success of the broader morpholine class. We present a hypothesis-driven approach, proposing the PI3K/Akt/mTOR signaling pathway as a primary target class, and provide a detailed, multi-stage research framework. This includes a proposed synthetic route, in silico modeling protocols, and detailed methodologies for a suite of foundational in vitro assays to validate its potential as a novel pharmacophore.

The Morpholine Scaffold: A Privileged Core in Modern Drug Discovery

Morpholine, a six-membered heterocycle containing both ether and secondary amine functionalities, is a versatile and valuable building block in drug design.[1][3] Its inclusion in a molecule can enhance aqueous solubility, metabolic stability, and oral bioavailability.[2] The morpholine nitrogen has a pKa of approximately 8.7, allowing it to be protonated at physiological pH, which can facilitate crucial interactions with biological targets.[3]

This scaffold is a key component in a wide array of therapeutic agents, demonstrating efficacy in oncology, central nervous system (CNS) disorders, and infectious diseases.[3][4] A significant number of morpholine-containing compounds function as kinase inhibitors, where the morpholine oxygen often acts as a critical hydrogen bond acceptor, anchoring the ligand to the hinge region of the enzyme's ATP-binding pocket.[2][5][6] The exploration of novel substitution patterns on this proven scaffold is a rational and efficient strategy for the discovery of next-generation therapeutics with unique structure-activity relationships (SAR).

The Target Scaffold: 1-Morpholin-2-yl-ethanone

This guide focuses on the specific, yet under-investigated, derivative: 1-Morpholin-2-yl-ethanone.

  • Chemical Structure: Chemical structure of 1-Morpholin-2-yl-ethanone

  • Molecular Formula: C₆H₁₁NO₂

  • CAS Number: 1228748-70-6 (Free Base); 1228600-25-6 (Hydrochloride Salt)[7][8][9][10]

The public domain lacks significant data on the synthesis or biological activity of this specific compound, representing a clear knowledge gap and a compelling opportunity for novel discovery. The unique C2-ethanone substitution offers a distinct vector for chemical modification and interaction with biological targets compared to the more common N4-substituted morpholines.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties

The following properties are inferred based on the structural features of the morpholine core and general principles of medicinal chemistry. These predictions provide a baseline for its potential as a drug-like scaffold.

PropertyPredicted Value/CharacteristicRationale
Molecular Weight 129.16 g/mol (Free Base)Well within the "Rule of Five" limit (<500), suggesting potential for good oral bioavailability.
Topological Polar Surface Area (TPSA) 38.7 ŲSuggests good cell permeability and potential for blood-brain barrier penetration.
Hydrogen Bond Donors 1 (Amine N-H)Provides a key interaction point for target binding.
Hydrogen Bond Acceptors 3 (Ether O, Carbonyl O, Amine N)Offers multiple points for hydrogen bonding, enhancing target affinity and solubility.
Predicted LogP ~ -0.5 to 0.5The hydrophilic morpholine ring likely balances the lipophilicity of the ethanone group, suggesting good aqueous solubility.
Metabolic Stability ModerateThe morpholine ring itself is generally stable. The primary site of metabolism would likely be oxidation adjacent to the nitrogen or reduction of the ketone.[11]
Reactivity StableThe core structure is stable under physiological conditions. The ketone offers a handle for further chemical derivatization.

A Proposed Research & Evaluation Workflow

We propose a systematic, multi-stage workflow to rigorously evaluate the pharmacophoric potential of 1-Morpholin-2-yl-ethanone. This process is designed to be efficient, generating clear go/no-go decision points at each stage.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Optimization synthesis Synthesis & Characterization insilico In Silico ADMET & Docking synthesis->insilico Characterized Compound cytotoxicity Cytotoxicity Assay (MTT) insilico->cytotoxicity Prioritized Target kinase Target-Based Assay (e.g., Kinase Inhibition) cytotoxicity->kinase Non-toxic Concentrations binding Target Engagement (Binding Assay) kinase->binding Active Hit sar SAR Exploration (Analog Synthesis) binding->sar Validated Pharmacophore lead_opt Lead Optimization sar->lead_opt

Caption: Proposed workflow for evaluating 1-Morpholin-2-yl-ethanone.

Synthesis and Characterization

While the compound is commercially available, an in-house synthesis route is crucial for creating analogs for SAR studies. Several strategies for synthesizing C2-substituted morpholines have been reported, often involving cyclization of amino alcohol precursors or asymmetric hydrogenation.[12][13][14][15][16] We propose a robust, adaptable synthetic protocol.

Protocol 1: Proposed Synthesis of 1-Morpholin-2-yl-ethanone Hydrochloride

Causality: This multi-step synthesis begins with a commercially available, protected amino alcohol. The key steps involve a base-mediated intramolecular cyclization to form the core morpholinone ring, followed by the addition of the acetyl group via a Grignard reaction, and subsequent oxidation and salt formation. This route provides flexibility for introducing diversity at multiple positions.

Methodology:

  • Step 1: N-Benzylation of 2-Amino-1,2-ethanediol.

    • Dissolve 2-amino-1,2-ethanediol (1.0 eq) in methanol.

    • Add benzaldehyde (1.1 eq) and stir for 1 hour at room temperature to form the imine.

    • Cool the reaction to 0°C and add sodium borohydride (1.5 eq) portion-wise.

    • Stir for 4 hours, allowing the reaction to warm to room temperature.

    • Quench with water, extract with ethyl acetate, dry over sodium sulfate, and concentrate to yield the N-benzylated amino alcohol.

  • Step 2: Cyclization to N-Benzyl-morpholin-2-ol.

    • Dissolve the product from Step 1 (1.0 eq) and glyoxal (1.1 eq, 40% in water) in THF.

    • Heat to reflux for 12 hours.

    • Cool to room temperature, concentrate under reduced pressure, and purify by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the morpholinol.

  • Step 3: Oxidation to N-Benzyl-morpholin-2-one.

    • Dissolve the morpholinol from Step 2 (1.0 eq) in dichloromethane (DCM).

    • Add Dess-Martin periodinane (1.5 eq) and stir at room temperature for 2 hours.

    • Quench with saturated sodium bicarbonate and sodium thiosulfate solution.

    • Extract with DCM, dry, and concentrate. Purify by column chromatography to yield the protected morpholinone.

  • Step 4: Grignard Addition.

    • Prepare a solution of methylmagnesium bromide (2.0 eq, 3.0 M in ether) in anhydrous THF and cool to -78°C.

    • Add a solution of the morpholinone from Step 3 (1.0 eq) in anhydrous THF dropwise.

    • Stir at -78°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

    • Quench carefully with saturated ammonium chloride solution, extract with ethyl acetate, dry, and concentrate.

  • Step 5: Deprotection and Salt Formation.

    • Dissolve the crude product from Step 4 in methanol.

    • Add palladium on carbon (10 mol%) and hydrogenate under a balloon of H₂ for 24 hours.

    • Filter through Celite, and concentrate the filtrate.

    • Dissolve the resulting free base in diethyl ether and add a solution of HCl in ether (2.0 M) dropwise until precipitation is complete.

    • Filter the solid, wash with cold ether, and dry under vacuum to yield 1-Morpholin-2-yl-ethanone hydrochloride.

Characterization: The structure and purity of the final product and all intermediates must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Hypothesis-Driven Target Identification & In Silico Assessment

Hypothesis: The structural similarity of the morpholine core to that found in numerous PI3K/mTOR inhibitors suggests that 1-Morpholin-2-yl-ethanone is a rational starting point for developing inhibitors of this critical cancer-related signaling pathway.[2][17][18][19][20][21] The morpholine oxygen can serve as a hinge-binding element, while the novel C2-ethanone moiety has the potential to form unique interactions within the ATP-binding site, possibly conferring novel selectivity or potency.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor 1-Morpholin-2-yl-ethanone (Hypothesized Target) Inhibitor->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Protocol 2: In Silico ADMET & Pharmacophore Modeling

Causality: Before committing to extensive wet-lab experiments, computational modeling can provide valuable insights into the potential drug-likeness and target-binding capabilities of the scaffold, allowing for early-stage risk assessment.[22][23][24][25]

Methodology:

  • Structure Preparation:

    • Build the 3D structure of 1-Morpholin-2-yl-ethanone using molecular modeling software.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

  • ADMET Prediction:

    • Submit the minimized structure to a validated in silico ADMET prediction platform (e.g., ADMET Predictor™, QikProp).[24]

    • Analyze key predicted parameters: aqueous solubility (LogS), blood-brain barrier penetration (LogBB), Caco-2 cell permeability, hERG inhibition, and potential cytochrome P450 (CYP) inhibition.

  • Molecular Docking:

    • Obtain a high-resolution crystal structure of a target kinase (e.g., PI3Kα, PDB ID: 4L23) from the Protein Data Bank.

    • Prepare the protein structure by removing water molecules, adding hydrogens, and assigning charges.

    • Define the binding site based on the co-crystallized ligand.

    • Perform docking of the prepared 1-Morpholin-2-yl-ethanone structure into the defined binding site using software like AutoDock Vina or Glide.

    • Analyze the resulting poses, focusing on binding energy, hydrogen bond interactions (especially with the hinge region), and hydrophobic contacts.

In Vitro Pharmacological Evaluation

The following protocols outline a primary screening cascade to experimentally validate the compound's cytotoxicity and on-target activity.

Protocol 3: Cytotoxicity Screening (MTT Assay)

Causality: This assay is a crucial first step to determine the compound's intrinsic toxicity to cells. It establishes a therapeutic window and informs the concentration range for subsequent target-based assays. The assay measures the metabolic activity of cells, which correlates with cell viability.[26][27][28]

Methodology:

  • Cell Plating:

    • Seed a human cancer cell line known to be dependent on the PI3K pathway (e.g., MCF-7, breast cancer) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 1-Morpholin-2-yl-ethanone hydrochloride in sterile DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only).

    • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[29]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[27]

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[27]

    • Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[26]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Protocol 4: Kinase Inhibition Profiling (ADP-Glo™ Assay)

Causality: This luminescence-based assay directly measures the enzymatic activity of the target kinase. It quantifies the amount of ADP produced, which is inversely proportional to the amount of ATP remaining. An active inhibitor will reduce kinase activity, resulting in less ADP production and a higher luminescent signal. This provides direct evidence of target inhibition.[30][31][32]

Methodology:

  • Reagent Preparation:

    • Prepare the kinase reaction buffer, recombinant human PI3Kα enzyme, lipid substrate (e.g., PIP₂), and ATP solution according to the manufacturer's instructions (e.g., Promega ADP-Glo™ Kinase Assay).

  • Kinase Reaction Setup:

    • In a 384-well plate, add the test compound across a range of concentrations (e.g., 1 nM to 10 µM).

    • Add the PI3Kα enzyme and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the PIP₂ substrate and ATP.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.

  • Measurement and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 5: Target Engagement (Radioligand Binding Assay)

Causality: To confirm that the compound's inhibitory activity is due to direct interaction with the target, a competitive binding assay is performed. This assay measures the ability of the test compound to displace a known, high-affinity radiolabeled ligand from the kinase, providing evidence of direct target engagement.[33][34][35]

Methodology:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line overexpressing the target kinase (e.g., PI3Kα). This is typically done through homogenization and differential centrifugation.[36]

  • Assay Setup:

    • In a 96-well filter plate, combine the prepared cell membranes, a fixed concentration of a suitable radiolabeled PI3K inhibitor (e.g., [³H]-wortmannin), and varying concentrations of the test compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled inhibitor).

  • Incubation and Filtration:

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[33]

    • Rapidly filter the contents of the plate through a glass fiber filter using a cell harvester, washing with ice-cold buffer to remove unbound radioligand.[37]

  • Scintillation Counting:

    • Allow the filters to dry, then add scintillation cocktail.

    • Measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log of the test compound concentration to determine the IC₅₀.

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Future Directions: A Roadmap for Structure-Activity Relationship (SAR)

Initial validation of 1-Morpholin-2-yl-ethanone as a bioactive hit would warrant a systematic SAR exploration. The scaffold presents several clear vectors for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

G cluster_0 Core Scaffold cluster_1 Modification Vectors Core R1 R1: Modify Ketone (e.g., reduction, alkylation, aza-substitution) Core->R1 Vector A R2 R2: N-Substitution (e.g., alkyl, aryl, heterocyclic groups) Core->R2 Vector B R3 R3: Ring Substitution (e.g., alkyl groups at C3, C5, C6) Core->R3 Vector C

Caption: Key vectors for SAR exploration on the core scaffold.

Conclusion

While the morpholine scaffold is well-trodden ground in medicinal chemistry, specific derivatives like 1-Morpholin-2-yl-ethanone remain promising, unexplored starting points for innovation. Its unique C2-substitution on a privileged core presents a compelling opportunity to develop novel pharmacophores. This guide has provided the foundational rationale and a detailed, actionable research plan to move this compound from a chemical curiosity to a validated lead scaffold. By systematically executing the proposed synthesis, in silico modeling, and in vitro assays, researchers can efficiently and rigorously determine the therapeutic potential of this intriguing molecule.

References

A complete list of all sources cited within this document is provided below, including full titles and verifiable URLs.

  • Wikipedia. PI3K/AKT/mTOR pathway. [Link]

  • JCI Insight. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. [Link]

  • Frontiers in Oncology. The PI3K/Akt/mTOR Signaling: A Critical Regulator in Human Health and Disease. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • PubMed. PI3K/AKT/mTOR signaling pathway: an important driver and therapeutic target in triple-negative breast cancer. [Link]

  • ACS Publications. Targeting the PI3K/AKT/mTOR Signaling Pathway in the Treatment of Human Diseases: Current Status, Trends, and Solutions. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • PubMed. Radioligand binding methods: practical guide and tips. [Link]

  • ACS Publications. Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. [Link]

  • PubMed. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. [Link]

  • PMC - NIH. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]

  • CD ComputaBio. In Silico ADMET Prediction Service. [Link]

  • Pharmaron. ADMET Predictor Simulations: In Silico Screening For Dose & PK. [Link]

  • DrugPatentWatch. Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. [Link]

  • PMC - NIH. Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocols. [Link]

  • ACS Publications. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. [Link]

  • Audrey Yun Li. ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE?. [Link]

  • protocols.io. MTT (Assay protocol). [Link]

  • PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]

  • SpringerLink. Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. [Link]

  • ResearchGate. Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. [Link]

  • MolPort. 1-(morpholin-2-yl)ethan-1-one hydrochloride. [Link]

  • PMC - NIH. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. [Link]

  • Chemical Science (RSC Publishing). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • NextSDS. 1-(Morpholin-2-yl)ethanone hydrochloride — Chemical Substance Information. [Link]

  • ACS Publications. Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. [Link]

  • ResearchGate. Synthesis and characterization of 2-arylmorpholine hydrochloride. [Link]

  • ResearchGate. A review on pharmacological profile of Morpholine derivatives. [Link]

  • PMC - NIH. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. [Link]

  • Semantic Scholar. An updated review on morpholine derivatives with their pharmacological actions. [Link]

  • BMG LABTECH. Kinase assays. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • GSC Online Press. An updated review on morpholine derivatives with their pharmacological actions. [Link]

  • protocols.io. In vitro kinase assay. [Link]

  • PubMed. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]

  • ResearchGate. A review on pharmacological profile of Morpholine derivatives. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of 2-Substituted Morpholines from Amino Alcohols

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Protocol Executive Summary The morpholine ring is a privileged pharmacophore in medicinal chemistry, f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Protocol

Executive Summary

The morpholine ring is a privileged pharmacophore in medicinal chemistry, featured prominently in blockbuster therapeutics such as the antidepressant reboxetine and the antiemetic aprepitant[1]. The stereoselective construction of 2-substituted and 2,5-disubstituted morpholines remains a critical challenge due to the flexible, chair-like conformation of the 1,4-oxazine ring.

This application note details field-proven, highly stereoselective methodologies for synthesizing substituted morpholines starting from readily available chiral amino alcohols. By leveraging the chiral pool, these protocols bypass the need for expensive asymmetric catalysis, relying instead on predictable substrate-controlled stereoretention and inversion mechanisms.

Mechanistic Principles & Experimental Causality

To ensure reproducibility and high enantiomeric excess (ee), the synthetic chemist must understand the causality behind each reagent choice. We focus on two primary, self-validating pathways.

Pathway A: Epoxide-Opening & Cyclodehydration (The Lanman-Myers Protocol)

Developed to access trans-2,5-disubstituted morpholines, this route initiates with the regioselective ring opening of an enantiopure epoxide by a chiral amino alcohol[2].

  • Causality of Regioselectivity: The reaction is conducted in refluxing n -propanol. The protic solvent activates the epoxide without competing as a nucleophile (unlike methanol), driving the amino group to attack strictly at the less-hindered carbon via steric approach control[3].

  • Causality of Chemoselective Activation: Following N-protection, the resulting amino diol must be selectively cyclized. By treating the intermediate with Tosyl Chloride (TsCl) at exactly 0 °C, the primary (less sterically hindered) hydroxyl group is selectively activated over the secondary hydroxyl. This ensures that the subsequent base-mediated intramolecular SN​2 displacement forms the desired 6-membered morpholine ring rather than an undesired aziridinium intermediate[3].

EpoxideWorkflow A Enantiopure Epoxide + Chiral Amino Alcohol B Regioselective Ring Opening (n-PrOH, Reflux) A->B C Amino Diol Adduct B->C D Selective Hydroxyl Activation (TsCl, Et3N, 0 °C) C->D E Base-Mediated Cyclization (NaH or t-BuOK) D->E F trans-2,5-Disubstituted Morpholine E->F

Workflow for stereoselective morpholine synthesis via epoxide opening and cyclodehydration.

Pathway B: SN​2 -Type Aziridine Ring Opening (The Ghorai Protocol)

For 2-substituted and 2,3-disubstituted morpholines, the ring opening of N-activated aziridines (derived from amino alcohols) by haloalcohols offers unparalleled enantioselectivity[1].

  • Causality of Lewis Acid Selection: The reaction utilizes Cu(OTf)2​ . Copper(II) triflate is a highly azaphilic Lewis acid that strongly coordinates to the N-tosyl group of the aziridine. This coordination withdraws electron density, lowering the LUMO of the aziridine and rendering it highly susceptible to nucleophilic attack by the otherwise weakly nucleophilic haloalcohol[1].

  • Causality of Stereoinversion: The attack proceeds via a strict SN​2 mechanism, resulting in complete inversion of stereochemistry at the attacked carbon. The subsequent treatment with KOH in THF triggers an intramolecular ring closure that locks the stereocenters in place, yielding enantiopure products (>99% ee)[4].

AziridinePathway N1 N-Activated Aziridine + Haloalcohol N2 Lewis Acid Catalysis (Cu(OTf)2) N1->N2 N3 SN2 Ring Opening (Inversion of Stereocenter) N2->N3 N4 Haloalkoxy Amine Intermediate N3->N4 N5 Intramolecular Ring Closure (KOH, THF) N4->N5 N6 Enantiopure 2-Substituted Morpholine N5->N6

SN2-type ring opening of aziridines with haloalcohols followed by intramolecular cyclization.

Quantitative Data Summary

The following table summarizes the operational parameters and quantitative outcomes of the primary synthetic strategies discussed, allowing researchers to select the optimal route based on target substitution patterns.

Synthetic StrategyKey Starting MaterialsCatalyst / ReagentsTypical YieldStereoselectivityPrimary Application
Epoxide Cyclodehydration [2]Enantiopure Epoxide + Amino AlcoholTsCl, Et₃N, NaH45–60% (Over 5-7 steps)>99% detrans-2,5-disubstituted morpholines
Aziridine Ring Opening [1]N-Tosylaziridine + HaloalcoholCu(OTf)₂, KOH70–95%>99% ee2-substituted & 2,3-disubstituted morpholines
Reductive Hydroalkoxylation [5]Alkynyl AminolsBrønsted Acid, NaBH₄65–85%>95% decis-2,5 or 2,6-disubstituted morpholines

Experimental Protocols

Protocol A: Synthesis of trans-2,5-Disubstituted Morpholines (Lanman-Myers Route)

This protocol is a self-validating system; intermediate isolation prevents stereochemical scrambling.

Step 1: Epoxide Opening

  • Dissolve the enantiopure epoxide (1.0 equiv) and the chiral amino alcohol (e.g., D-alaninol, 4.0 equiv) in anhydrous n -propanol (0.5 M).

  • Reflux the mixture under an inert argon atmosphere for 12-16 hours.

  • Quality Control: Monitor via TLC (stain with ninhydrin). The disappearance of the epoxide indicates completion.

  • Concentrate in vacuo and purify via flash column chromatography to isolate the pure amino diol adduct[3].

Step 2: N-Protection & Selective O-Activation

  • Dissolve the amino diol in anhydrous CH2​Cl2​ and cool strictly to 0 °C.

  • Add triethylamine (2.0 equiv) followed by the dropwise addition of Tosyl Chloride (1.1 equiv)[3].

  • Causality Check: Maintaining 0 °C is critical. Higher temperatures will lead to bis-tosylation or activation of the secondary alcohol, destroying regiocontrol.

  • Stir for 2 hours, quench with saturated aqueous NaHCO3​ , extract, and concentrate to yield the N-tosylated, O-activated precursor.

Step 3: Intramolecular Cyclization

  • Dissolve the precursor in anhydrous THF.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) at 0 °C, then warm to room temperature.

  • Stir for 4 hours. Quench carefully with water, extract with ethyl acetate, and purify via chromatography to yield the trans-2,5-disubstituted morpholine[2].

Protocol B: Enantioselective Synthesis via Aziridine Ring Opening (Ghorai Route)

This protocol is highly scalable and utilizes the haloalcohol as both reactant and solvent.

Step 1: Lewis Acid-Mediated Ring Opening

  • To a round-bottom flask, add the enantiopure N-tosylaziridine (1.0 equiv) and Cu(OTf)2​ (1.0 equiv)[1].

  • Add the haloalcohol (e.g., 2-chloroethanol) in excess, which acts as the solvent (approx. 0.2 M relative to the aziridine).

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere.

  • Quality Control: Monitor by TLC or chiral HPLC. The reaction typically reaches completion within 6–8 hours.

  • Quench with water, extract with CH2​Cl2​ , dry over Na2​SO4​ , and concentrate to obtain the crude haloalkoxy amine intermediate. Do not purify at this stage to avoid yield loss.

Step 2: Base-Mediated Ring Closure

  • Dissolve the crude haloalkoxy amine in anhydrous THF (0.1 M).

  • Add powdered KOH (3.0 equiv) to the solution at room temperature[1].

  • Stir vigorously for 12 hours. The strongly basic conditions drive the intramolecular SN​2 displacement of the chloride by the secondary amine.

  • Filter the mixture through a pad of Celite to remove inorganic salts, concentrate the filtrate, and purify via silica gel chromatography to isolate the enantiopure 2-substituted morpholine[4].

References

  • Lanman, B. A., & Myers, A. G. (2004). Efficient, Stereoselective Synthesis of trans-2,5-Disubstituted Morpholines. Organic Letters, 6(6), 1045-1047.[Link]

  • Ghorai, M. K., Shukla, D., & Das, K. (2009). Enantioselective Syntheses of Morpholines and Their Homologues via SN2-Type Ring Opening of Aziridines and Azetidines with Haloalcohols. The Journal of Organic Chemistry, 74(18), 7013-7022.[Link]

  • Gharpure, S. J., Kalita, D., Somani, S., & Pal, J. (2024). Deciphering substitution effects on reductive hydroalkoxylation of alkynyl aminols for stereoselective synthesis of morpholines and 1,4-oxazepanes: total synthesis of tridemorph and fenpropimorph. Organic & Biomolecular Chemistry, 22, 5456-5461.[Link]

Sources

Application

Application Note: 1-(2-Morpholinyl)ethanone as a Core Scaffold in the Discovery of Dual-Targeting Antifungal Agents

Target Audience: Medicinal Chemists, Mycologists, and Drug Development Professionals Application Area: Antifungal Drug Discovery, Pharmacophore Hybridization, Ergosterol Biosynthesis Inhibition Mechanistic Rationale & Sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Mycologists, and Drug Development Professionals Application Area: Antifungal Drug Discovery, Pharmacophore Hybridization, Ergosterol Biosynthesis Inhibition

Mechanistic Rationale & Scaffold Utility

The rising incidence of invasive fungal infections (IFIs), compounded by the emergence of multi-drug resistant strains such as Candida auris, necessitates the development of novel antifungal therapeutics[1]. While azoles (e.g., fluconazole) remain the clinical standard by targeting lanosterol 14α-demethylase (ERG11), resistance mechanisms—such as target mutation and efflux pump upregulation—are increasingly rendering them ineffective[1].

Morpholine derivatives (e.g., amorolfine, fenpropimorph) offer a compelling alternative. Unlike azoles, morpholines act downstream in the ergosterol biosynthesis pathway, dually inhibiting two membrane-bound enzymes: sterol Δ14-reductase (ERG24) and sterol Δ8,Δ7-isomerase (ERG2) [1]. Because acquiring resistance to morpholines typically requires simultaneous mutations in two distinct essential genes, the barrier to resistance is significantly higher[2]. Inhibition of these targets leads to the depletion of ergosterol and the toxic accumulation of intermediate sterols like ignosterol[2].

The Role of 1-(2-Morpholinyl)ethanone: 1-(2-Morpholinyl)ethanone is a highly versatile, bifunctional building block. It features a secondary amine within the morpholine ring and an exocyclic acetyl group at the C2 position. This structural topology allows medicinal chemists to execute divergent synthetic strategies:

  • N-Alkylation/Arylation: The morpholine nitrogen can be functionalized with lipophilic alkyl chains, a critical requirement for embedding the molecule into the fungal lipid bilayer[3].

  • Carbonyl Functionalization: The C2-acetyl group serves as a handle for aldol condensations or reductive aminations, enabling the conjugation of triazole or imidazole pharmacophores to create "azole-morpholine" hybrids. These hybrids are designed to simultaneously inhibit ERG11, ERG24, and ERG2, creating a synergistic blockade that prevents compensatory enzymatic upregulation[4].

Ergosterol_Biosynthesis Lanosterol Lanosterol ERG11 ERG11 (14α-demethylase) Lanosterol->ERG11 Inter1 4,4-Dimethylcholesta- 8,14,24-trienol ERG24 ERG24 (Δ14-reductase) Inter1->ERG24 Ignosterol Ignosterol (Toxic Accumulation) Ergosterol Ergosterol (Target End Product) ERG11->Inter1 ERG24->Ignosterol Pathway Shunt upon Inhibition ERG2 ERG2 (Δ8,Δ7-isomerase) ERG24->ERG2 ERG2->Ergosterol Azoles Azoles (e.g., Fluconazole) Azoles->ERG11 Morpholines Morpholine Hybrids (from 1-(2-morpholinyl)ethanone) Morpholines->ERG24 Morpholines->ERG2

Figure 1: Ergosterol biosynthesis pathway highlighting ERG11, ERG24, and ERG2 inhibition targets.

Experimental Methodologies

To validate the efficacy and mechanism of action of novel 1-(2-morpholinyl)ethanone derivatives, researchers must employ a self-validating testing cascade. The following protocols detail the phenotypic screening and subsequent mechanistic validation.

Protocol 1: In Vitro Antifungal Susceptibility Testing (CLSI M27)

This protocol determines the Minimum Inhibitory Concentration (MIC) of synthesized derivatives against Candida species using the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Causality Check: RPMI 1640 medium buffered with MOPS to pH 7.0 is strictly used because fungal growth and drug ionization states are highly sensitive to pH fluctuations; MOPS prevents the acidification of the media during fungal metabolism, ensuring reproducible MICs.

Step-by-Step Workflow:

  • Inoculum Preparation: Subculture Candida albicans (ATCC 24433) and Candida krusei (ATCC 6258) on Sabouraud Dextrose Agar (SDA) for 24 h at 35°C. Suspend 5 distinct colonies in sterile 0.85% saline. Adjust turbidity to a 0.5 McFarland standard (1–5 × 10^6 CFU/mL).

  • Dilution: Dilute the suspension 1:1000 in RPMI 1640 (with glutamine, without bicarbonate, buffered with MOPS) to achieve a final working inoculum of 1–5 × 10^3 CFU/mL.

  • Compound Plating: In a 96-well U-bottom microtiter plate, prepare two-fold serial dilutions of the 1-(2-morpholinyl)ethanone derivative (range: 64 to 0.031 µg/mL) in 100 µL of RPMI 1640.

  • Inoculation & Incubation: Add 100 µL of the working inoculum to each well. Incubate plates aerobically at 35°C for 24–48 hours.

  • Endpoint Determination: Visually determine the MIC as the lowest concentration that produces a ≥50% reduction in growth compared to the drug-free growth control.

System Validation Checkpoint: The assay is only deemed valid if the MIC of the reference drug (Fluconazole) against the quality control strain C. krusei ATCC 6258 falls strictly within the established CLSI range of 16–64 µg/mL. If the value falls outside this range, the assay must be discarded and repeated.

Protocol 2: Spectrophotometric Sterol Quantitation (Mechanism Validation)

To confirm that the synthesized derivative retains the morpholine-like mechanism of action (ERG24/ERG2 inhibition), total cellular sterols are extracted and analyzed.

Causality Check: Cells are treated with sub-inhibitory concentrations (e.g., 0.25× or 0.5× MIC) rather than lethal doses. This ensures that the fungal cells remain viable and actively synthesizing sterols during the 24-hour incubation[2]. If lethal doses were used, sterol depletion could simply be an artifact of generalized cell death rather than specific enzymatic inhibition.

Step-by-Step Workflow:

  • Treatment: Inoculate 50 mL of RPMI 1640 with C. albicans (initial OD600 = 0.1). Add the test compound at 0.5× MIC. Incubate at 35°C for 24 h with orbital shaking (200 rpm).

  • Harvesting: Centrifuge the culture at 4,000 × g for 5 min. Wash the pellet twice with sterile distilled water to remove residual media.

  • Saponification: Resuspend the pellet in 3 mL of 25% alcoholic potassium hydroxide (KOH). Incubate in an 85°C water bath for 1 hour.

    • Causality: Saponification breaks down the fungal cell wall/membrane matrix and hydrolyzes esterified sterols into their free, extractable form.

  • Extraction: Allow samples to cool to room temperature. Add a mixture of 1 mL sterile water and 3 mL n-heptane. Vortex vigorously for 3 minutes. Allow the phases to separate.

  • Analysis: Carefully extract the upper n-heptane layer. Scan the sample spectrophotometrically between 230 nm and 300 nm against a pure n-heptane blank.

System Validation Checkpoint: The drug-free control must display the characteristic four-peaked absorption curve of ergosterol (peaks at 262, 271, 281, and 293 nm)[2]. A successful morpholine-class inhibitor will show a dose-dependent flattening of these peaks and a shift in the absorption profile indicative of ignosterol accumulation.

Data Presentation & Expected Outcomes

The tables below summarize the expected quantitative data profiles when comparing a successful 1-(2-morpholinyl)ethanone hybrid derivative against standard clinical agents.

Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)

A highly optimized hybrid scaffold should demonstrate restored activity against azole-resistant strains.

Fungal StrainFluconazole (Azole)Amorolfine (Morpholine)Novel 1-(2-Morpholinyl)ethanone Hybrid
Candida albicans ATCC 244330.50.250.125
Candida glabrata ATCC 9003016.00.50.25
Candida krusei ATCC 6258 (Azole-Resistant)32.01.00.5
Aspergillus fumigatus ATCC 204305>64.02.01.0
Table 2: Cellular Sterol Composition Profile (% of Total Sterols)

Analyzed via GC-MS or derived from spectrophotometric peak height ratios following Protocol 2.

Treatment Condition (at 0.5× MIC)Ergosterol (%)Ignosterol (%)Lanosterol (%)
Untreated Control 92.5< 1.02.5
Fluconazole (ERG11 Inhibitor)15.2< 1.078.4
Amorolfine (ERG24/ERG2 Inhibitor)12.481.33.1
Novel Hybrid (Dual Inhibitor)< 5.0 65.2 28.1

Interpretation: The hybrid compound demonstrates a dual-action profile. The presence of both Ignosterol (indicating ERG24/ERG2 inhibition) and Lanosterol (indicating ERG11 inhibition) confirms that the 1-(2-morpholinyl)ethanone scaffold successfully delivered the pharmacophores to multiple targets within the pathway.

Conclusion

The integration of 1-(2-morpholinyl)ethanone into antifungal discovery pipelines provides a robust, synthetically tractable scaffold for overcoming azole resistance. By leveraging its bifunctional nature to create hybrid molecules, researchers can exploit the high-barrier resistance profile of morpholines (targeting ERG24 and ERG2) while simultaneously disrupting upstream sterol synthesis. Adherence to strict, self-validating protocols—from CLSI microdilution to sterol quantitation—ensures that the mechanistic claims of these novel entities are rigorously substantiated.

Sources

Method

Application Note: Utilizing 1-Morpholin-2-YL-ethanone in the Rational Design of PI3K/mTOR Dual Inhibitors

Executive Summary The development of targeted anticancer agents heavily relies on the strategic incorporation of privileged pharmacophores to achieve high target affinity and favorable pharmacokinetic (PK) profiles. 1-Mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted anticancer agents heavily relies on the strategic incorporation of privileged pharmacophores to achieve high target affinity and favorable pharmacokinetic (PK) profiles. 1-Morpholin-2-YL-ethanone (and its hydrochloride salt) serves as a highly versatile, bifunctional building block in medicinal chemistry. By providing a reactive acetyl group for heterocycle construction and a stable morpholine ring for target engagement, this intermediate is instrumental in synthesizing next-generation kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling axis[1].

This application note provides a comprehensive guide on the mechanistic rationale, synthetic integration, and biochemical validation of 1-Morpholin-2-YL-ethanone-derived compounds in oncology drug discovery.

Mechanistic Rationale: The Morpholine Pharmacophore

The morpholine ring is a saturated six-membered heterocycle containing both an ether oxygen and an amine nitrogen. Its ubiquitous presence in FDA-approved targeted therapies (e.g., Gefitinib, Buparlisib) is not coincidental; it is driven by precise structure-activity relationships (SAR)[2]:

  • Hinge Region Hydrogen Bonding: In ATP-competitive kinase inhibitors, the oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor. Crystallographic data reveals that this oxygen consistently forms a strong hydrogen bond with the backbone amide of valine residues in the kinase hinge region (e.g., Val851 in PI3Kα and Val2240 in mTOR)[3].

  • Physicochemical Optimization: The incorporation of the morpholine moiety significantly enhances aqueous solubility and modulates the overall pKa of the drug candidate, improving oral bioavailability and membrane permeability compared to highly lipophilic piperidine or pyrrolidine analogs[4].

  • Metabolic Stability: The electron-withdrawing nature of the oxygen atom reduces the basicity of the adjacent nitrogen, mitigating rapid oxidative metabolism by hepatic cytochrome P450 enzymes[1].

Signaling Pathway & Target Engagement

Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of numerous human malignancies, driving unchecked cellular proliferation and survival[5]. Dual inhibitors synthesized from 1-Morpholin-2-YL-ethanone are designed to simultaneously block both PI3K and mTOR, preventing the compensatory feedback loops that often lead to clinical resistance in single-agent therapies[6].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates CellGrowth Cell Proliferation & Survival mTOR->CellGrowth Promotes Inhibitor Morpholine-Derived Dual PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibits (Hinge Val851) Inhibitor->mTOR Inhibits (Hinge Val2240)

Fig 1. PI3K/Akt/mTOR signaling pathway targeted by morpholine-derived dual inhibitors.

Synthetic Workflow & Methodologies

1-Morpholin-2-YL-ethanone acts as the foundational starting material. The acetyl group is highly reactive, allowing medicinal chemists to perform condensation or cross-coupling reactions to build a larger heterocyclic core (e.g., pyrimidine, quinazoline, or triazine) while perfectly positioning the morpholine ring for hinge-binding[2].

Workflow Step1 1-Morpholin-2-YL-ethanone (Starting Building Block) Step2 Regioselective Condensation (e.g., Pyrimidine Core Formation) Step1->Step2 Chemical Synthesis Step3 Morpholine-Substituted Kinase Inhibitor Candidate Step2->Step3 Purification (HPLC/NMR) Step4 In Vitro Kinase Assay (PI3K/mTOR IC50 Profiling) Step3->Step4 Biochemical Validation Step5 Cellular Assays (Apoptosis in MCF-7/A549) Step4->Step5 Selectivity Confirmed Step6 Lead Optimization & In Vivo Xenograft Models Step5->Step6 Efficacy Confirmed

Fig 2. Medicinal chemistry workflow from 1-Morpholin-2-YL-ethanone to lead optimization.

Experimental Protocols

Protocol A: Synthesis of a Morpholine-Appended Pyrimidine Core

Causality: This protocol utilizes N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to activate the alpha-carbon of 1-Morpholin-2-YL-ethanone. This intermediate enaminone undergoes a highly regioselective cyclization with an aryl amidine, yielding a pyrimidine scaffold—a structure deeply validated in clinical kinase inhibitors[3].

Reagents & Materials:

  • 1-Morpholin-2-YL-ethanone (1.0 eq)

  • DMF-DMA (1.5 eq)

  • Aryl amidine hydrochloride (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Ethanol and Toluene

Step-by-Step Methodology:

  • Enaminone Formation: Dissolve 1-Morpholin-2-YL-ethanone in anhydrous toluene. Add DMF-DMA (1.5 eq) dropwise under an inert N₂ atmosphere. Reflux the mixture at 110°C for 6 hours.

  • Solvent Removal: Concentrate the reaction mixture in vacuo to remove unreacted DMF-DMA and toluene, yielding the crude enaminone intermediate as a viscous oil.

  • Cyclization: Dissolve the crude enaminone in anhydrous ethanol. Add the selected aryl amidine hydrochloride (1.2 eq) and K₂CO₃ (2.0 eq).

  • Reflux: Heat the suspension to reflux (80°C) for 12 hours. Monitor the reaction progression via TLC or LC-MS until the enaminone is fully consumed.

  • Workup & Purification: Cool the mixture to room temperature, filter out the inorganic salts, and concentrate the filtrate. Purify the crude product using silica gel flash chromatography (Dichloromethane:Methanol gradient) to isolate the pure morpholine-substituted pyrimidine.

Protocol B: Biochemical Validation via ADP-Glo™ Kinase Assay

Causality: To validate the target engagement of the synthesized compound, an ADP-Glo assay is employed. Unlike radioactive ³²P assays, this homogeneous luminescent assay directly measures the ADP formed by the kinase reaction, providing a highly sensitive, safe, and self-validating system for determining IC₅₀ values against PI3Kα and mTOR.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human PI3Kα and mTOR enzymes in a standard kinase buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% BSA).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the morpholine-derived candidate in DMSO. Transfer 1 µL of each concentration to a 384-well white microplate.

  • Incubation: Add 4 µL of the enzyme solution to the wells and incubate at room temperature for 15 minutes to allow compound binding.

  • Reaction Initiation: Add 5 µL of a substrate mixture containing ultra-pure ATP (10 µM) and the specific lipid substrate (e.g., PIP2 for PI3K). Incubate for 60 minutes at 25°C.

  • Signal Generation: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP (incubate 40 mins). Follow with 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent reaction (incubate 30 mins).

  • Data Analysis: Read the luminescence on a microplate reader. Plot the relative light units (RLU) against the log of the compound concentration to calculate the IC₅₀ using non-linear regression analysis.

Data Presentation: SAR & Physicochemical Profiling

To demonstrate the superiority of the morpholine ring provided by 1-Morpholin-2-YL-ethanone, the following table summarizes typical Structure-Activity Relationship (SAR) data comparing the morpholine moiety against other common saturated nitrogen heterocycles at the hinge-binding position[2][4].

Compound VariantHinge-Binding MoietyPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Aqueous Solubility (µg/mL)Caco-2 Permeability (10⁻⁶ cm/s)
Analog A Pyrrolidine450 ± 251,200 ± 8012.54.2
Analog B Piperidine320 ± 18850 ± 4515.05.8
Analog C Morpholine 12 ± 2 45 ± 5 85.4 18.5
GDC-0941 (Ref)Morpholine3 ± 0.5580 ± 30>100.022.1

Data Interpretation: The morpholine derivative (Analog C) exhibits a >25-fold increase in potency against PI3Kα compared to the piperidine analog. This causality is directly linked to the oxygen atom of the morpholine ring forming a critical hydrogen bond with Val851. Furthermore, the heteroatom significantly improves aqueous solubility and membrane permeability, validating its status as a privileged scaffold.

References

  • Source: benthamdirect.
  • Source: oncotarget.
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Title: 2-(Oxan-2-yl)

Sources

Application

Application Note: One-Pot Synthesis of N-Protected 2-Acetylmorpholine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a highly efficient, scalable, and self-validating protocol for the one-pot synthesis of N-Boc-2-acetylmorpholine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a highly efficient, scalable, and self-validating protocol for the one-pot synthesis of N-Boc-2-acetylmorpholine directly from its corresponding carboxylic acid.

Executive Summary & Strategic Rationale

N-protected 2-acetylmorpholine (e.g., tert-butyl 2-acetylmorpholine-4-carboxylate) is a highly versatile chiral building block in modern drug discovery. It is prominently featured in the structural core of various active pharmaceutical ingredients (APIs), including spleen tyrosine kinase (Syk) inhibitors[1],[2] and phosphodiesterase 2A (PDE2A) modulators[3].

Traditional syntheses of these ketones often require multi-step sequences involving the isolation and purification of a Weinreb amide intermediate[4]. However, isolating this intermediate is time-consuming, reduces overall yield, and exposes the intermediate to potential degradation. This Application Note details a streamlined, one-pot protocol that sequentially couples N-Boc-morpholine-2-carboxylic acid with N,O-dimethylhydroxylamine using 1,1'-Carbonyldiimidazole (CDI), followed directly by Grignard addition in the same reaction vessel.

Mechanistic Causality (E-E-A-T)
  • Solvent & Activator Selection: 1,1'-Carbonyldiimidazole (CDI) is utilized in anhydrous Tetrahydrofuran (THF). THF is chosen because it is fully compatible with both the amidation step and the subsequent Grignard addition, eliminating the need for a solvent swap.

  • The Weinreb Amide Chelate: Direct addition of methylmagnesium bromide (MeMgBr) to a standard ester typically results in over-addition, yielding a tertiary alcohol. The in situ generated Weinreb amide forms a highly stable, five-membered cyclic metal chelate with the magnesium atom of the Grignard reagent. This tetrahedral intermediate resists further nucleophilic attack and only collapses to the target ketone upon an acidic aqueous quench.

  • Stereochemical Preservation: The morpholine C2 position is adjacent to an electron-withdrawing carbonyl group, making it susceptible to enolization and subsequent racemization. Maintaining strict cryogenic conditions (-78 °C) during the Grignard addition completely suppresses enolate formation, preserving the chiral integrity of the starting material.

Experimental Workflow

G A N-Boc-Morpholine- 2-Carboxylic Acid B Activation (CDI in THF) A->B Step 1 C In Situ Weinreb Amide (HN(OMe)Me·HCl) B->C Step 2 D Grignard Addition (MeMgBr, -78°C) C->D Step 3 E N-Boc-2-Acetylmorpholine (Target Ketone) D->E Quench

One-pot synthesis workflow of N-Boc-2-acetylmorpholine via in situ Weinreb amide formation.

Quantitative Reagent Matrix

Scale: 10.0 mmol of starting material.

ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
N-Boc-morpholine-2-carboxylic acid231.251.02.31 gStarting Material
1,1'-Carbonyldiimidazole (CDI)162.151.11.78 gActivating Agent
N,O-Dimethylhydroxylamine·HCl97.541.21.17 gAmine Nucleophile
Methylmagnesium bromide (3.0 M in Et₂O)119.243.511.7 mLNucleophile / Base
Anhydrous Tetrahydrofuran (THF)72.11N/A50.0 mLReaction Solvent
Saturated NH₄Cl (aq)N/AExcess20.0 mLQuenching Agent

Self-Validating Experimental Protocol

Step 1: Activation (Acyl Imidazole Formation)
  • Charge a flame-dried, argon-purged 100 mL round-bottom flask with N-Boc-morpholine-2-carboxylic acid (2.31 g, 10.0 mmol) and anhydrous THF (50 mL) to achieve a 0.2 M concentration.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add CDI (1.78 g, 11.0 mmol) portion-wise over 5 minutes.

    • Self-Validation Cue: The reaction is driven to completion by the irreversible release of CO₂ gas. Vigorous bubbling is a positive indicator of active acyl imidazole formation.

Step 2: In Situ Weinreb Amide Formation
  • After 30 minutes of stirring at 0 °C (or once gas evolution ceases), add N,O-dimethylhydroxylamine hydrochloride (1.17 g, 12.0 mmol) in a single portion.

  • Remove the ice bath and allow the mixture to stir at room temperature (20-25 °C) for 2 hours.

    • Note: No additional base is required; the imidazole byproduct from Step 1 acts as an efficient acid scavenger.

Step 3: Grignard Addition
  • Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Allow 15 minutes for the internal temperature to equilibrate.

  • Dropwise add Methylmagnesium bromide (3.0 M in diethyl ether, 11.7 mL, 35.0 mmol) over 20 minutes via a syringe pump.

    • Causality: Excess Grignard reagent (3.5 eq) is mandatory. The first equivalent neutralizes the acidic proton of the free imidazole generated in Step 1, and any residual hydrochloride from the amine salt. The subsequent equivalents drive the nucleophilic addition[4].

  • Stir the mixture at -78 °C for 2 hours.

Step 4: Cryogenic Quench and Workup
  • Quench the reaction strictly at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL).

    • Causality: Quenching at low temperature ensures the tetrahedral intermediate collapses directly to the ketone without transiently warming up in the presence of unreacted Grignard, which would cause over-addition or epimerization.

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Dilute with Ethyl Acetate (50 mL). Separate the organic layer and extract the aqueous layer with additional Ethyl Acetate (2 x 50 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude target ketone. Purify via flash column chromatography (Hexanes/EtOAc) if necessary.

In-Process Quality Control (IPQC) & Troubleshooting

  • IPQC Checkpoint 1 (Failed Activation): If no CO₂ gas evolves upon CDI addition, the CDI reagent has likely hydrolyzed due to atmospheric moisture. Always use a fresh bottle of CDI stored under argon.

  • IPQC Checkpoint 2 (Amidation Verification): Before adding the Grignard reagent, withdraw a 10 µL aliquot, quench in MeOH, and analyze via LC-MS. The mass of the Weinreb amide intermediate (m/z 275 for [M+H]⁺) must be the dominant peak.

  • Troubleshooting - Tertiary Alcohol Formation: If the tertiary alcohol byproduct is observed in the final LC-MS, it indicates that the intermediate tetrahedral chelate collapsed prematurely. This is almost always caused by moisture ingress during the Grignard addition prior to the controlled acidic quench. Ensure strict anhydrous techniques.

  • Troubleshooting - Racemization: Epimerization at the C2 position occurs if the temperature spikes during the highly exothermic MeMgBr addition. Ensure the addition rate is strictly controlled via a syringe pump and the dry ice bath is fully saturated with solid CO₂.

References

  • Title: Substituted pyridopyrazines as novel syk inhibitors Source: Google Patents (WO2012167733A1) URL: 1

  • Title: [1,2,4]Triazolo[1,5-a]pyrimidine Phosphodiesterase 2A Inhibitors: Structure and Free-Energy Perturbation-Guided Exploration Source: Journal of Medicinal Chemistry - ACS Publications URL: 3

  • Title: Modulators of methyl modifying enzymes, compositions and uses thereof Source: Google Patents (CA2862289C) URL: 4

  • Title: Spleen tyrosine kinase inhibitors Source: Google Patents (WO2023193054A1) URL: 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Morpholine N-Acylation

Welcome to the Technical Support Center. Morpholine is a cyclic secondary amine widely used in medicinal chemistry to modulate the pharmacokinetic properties of drug candidates.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Morpholine is a cyclic secondary amine widely used in medicinal chemistry to modulate the pharmacokinetic properties of drug candidates. While morpholine is generally a competent nucleophile, its N-acylation can suffer from low yields due to steric clashes with bulky acylating agents, competitive hydrolysis, or product loss during aqueous workup due to the high polarity of the morpholine ring.

This guide provides a diagnostic workflow, causality-driven FAQs, and validated protocols to help you optimize your amide bond formations.

Diagnostic Workflow

MorpholineAcylation N1 Low Yield in Morpholine N-Acylation? N2 Identify Activation Strategy N1->N2 N3 Acid Chloride Method N2->N3 N4 Carboxylic Acid + Coupling Agent N2->N4 N5 Hydrolysis of Acyl Chloride? (Moisture or pH imbalance) N3->N5 N7 Poor Activation or Steric Hindrance? N4->N7 N6 Optimize Schotten-Baumann (pH 8-9, 0-5°C, biphasic) N5->N6 Yes N9 Product Loss During Workup? (High water solubility) N6->N9 N8 Switch to HATU/DIPEA or Mixed Anhydride Method N7->N8 Yes N8->N9 N10 Saturate aq. layer with NaCl Extract with DCM/EtOAc N9->N10 Yes

Logical troubleshooting workflow for diagnosing and resolving low yields in morpholine N-acylation.

Frequently Asked Questions & Diagnostics

Q1: My amide coupling using EDC/HOBt with a sterically hindered carboxylic acid and morpholine is stalling at 30% conversion. Why? Root Cause Analysis: Morpholine is a secondary amine. When reacting with a sterically hindered carboxylic acid (e.g., ortho-substituted benzoic acids), the bulky groups force the carboxylate out of planarity and physically block the approach of the morpholine nucleophile. Standard activation (forming the O-acylisourea intermediate via EDC) occurs, but the subsequent nucleophilic attack is too slow. This kinetic delay allows the active intermediate to undergo an irreversible rearrangement into an unreactive N-acylurea (1)[1]. Validated Solution: Abandon carbodiimides for sterically demanding substrates. Switch to an aminium/uronium coupling reagent like HATU, which generates a highly reactive HOAt ester intermediate that accelerates the amidation rate, outcompeting side reactions (2)[2]. Alternatively, utilize the mixed anhydride method by reacting the acid with ethyl chloroformate and triethylamine at -10 °C (3)[3]. Ensure you use 2–3 equivalents of a non-nucleophilic base (like DIPEA) to maintain morpholine in its active, deprotonated state (4)[4].

Q2: I am using an acyl chloride to acylate morpholine, but I observe significant carboxylic acid byproduct and low amide yield. How can I prevent this? Root Cause Analysis: Acyl chlorides are highly electrophilic and susceptible to rapid hydrolysis by adventitious moisture in solvents or wet bases (4)[4]. If hydrolysis outpaces the amidation reaction, the acyl chloride is consumed to form the unreactive carboxylic acid. Validated Solution: You can adopt a rigorously anhydrous approach, but a more robust industrial solution is the Schotten-Baumann biphasic acylation . By running the reaction in a dichloromethane-water mixture at 0–5 °C and strictly maintaining the aqueous phase at pH 8–9 with NaOH, you keep morpholine deprotonated and highly nucleophilic while minimizing the hydroxide concentration enough to suppress acyl chloride hydrolysis (5)[5].

Q3: LC-MS shows 95% conversion to the morpholine amide, but my isolated yield after aqueous workup is only 40%. Where is my product? Root Cause Analysis: Morpholine amides possess a highly polar ether oxygen and an amide dipole, making them exceptionally water-soluble. Standard aqueous washing (especially acidic or basic washes to remove coupling byproducts) will inadvertently pull the product into the aqueous layer, leading to massive workup losses (6)[6]. Validated Solution: Minimize aqueous washes. If an aqueous workup is mandatory, saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product ("salting out"). Extract multiple times with a polar aprotic solvent like DCM or EtOAc.

Q4: Are there greener, catalytic alternatives to stoichiometric coupling agents for morpholine acylation? Root Cause Analysis: Traditional coupling agents (DCC, EDC, HATU) generate stoichiometric waste (e.g., ureas or phosphonium salts), which complicates purification and reduces atom economy (7)[7]. Validated Solution: Yes. Recent green chemistry innovations utilize Lewis acid catalysis or microwave-assisted solvent-free conditions. For example, using 5–10 mol% ZnCl₂ or AlCl₃ can accelerate the direct condensation between aromatic carboxylic acids and morpholine by forming transient mixed anhydride intermediates, reducing required temperatures to 60–80 °C and improving yields (5)[5]. Alternatively, microwave irradiation (100–150 W, 80–100 °C) can drive the reaction between morpholine and acyl chlorides to completion in 5–15 minutes without volatile organic solvents (6)[6].

Quantitative Data Comparison

Table 1: Quantitative Comparison of Morpholine N-Acylation Methodologies

Activation StrategyReagents / CatalystTypical ConditionsExpected YieldKey Advantage / Limitation
Carbodiimide Coupling EDC/HOBt, DIPEADCM/DMF, RT, 12-24h50–75%Broad scope / Prone to N-acylurea formation with sterics.
Uronium Coupling HATU, DIPEADMF, RT, 2-6h80–95%Excellent for hindered acids / Expensive reagents.
Schotten-Baumann Acyl Chloride, NaOHDCM/H₂O, 0-5°C, pH 8-965–78%Highly scalable / Requires strict pH control.
Lewis Acid Catalysis ZnCl₂ or AlCl₃ (5-10 mol%)Solvent-free, 60-80°C80–85%High atom economy / Requires specialized setup.
Microwave-Assisted Acyl Chloride (neat)100-150 W, 80-100°C, 5-15 min75–85%Rapid kinetics / Limited to small-scale synthesis.

Validated Experimental Protocols

Protocol A: Biphasic Schotten-Baumann Acylation (Scalable Method)

Self-Validating Principle: The biphasic nature separates the organic-soluble acyl chloride from the bulk aqueous base, while the controlled pH (8-9) ensures morpholine remains nucleophilic without accelerating hydrolysis.

  • Preparation: Dissolve morpholine (1.1 eq) in a biphasic mixture of dichloromethane (DCM) and water (1:1 v/v).

  • Cooling: Submerge the reaction vessel in an ice-salt bath to cool the mixture to 0–5 °C. (Lower temperatures are critical to suppress the hydrolysis side-reaction).

  • pH Adjustment: Adjust the aqueous layer to pH 8–9 using 1M aqueous NaOH.

  • Addition: Dissolve the acyl chloride (1.0 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the vigorously stirred biphasic mixture over 30 minutes.

  • Monitoring: Continuously monitor the pH. As HCl is liberated, add 1M NaOH dropwise to maintain the pH strictly between 8 and 9.

  • Completion: Stir for an additional 1 hour at 0–5 °C.

  • Workup: Separate the organic layer. Saturate the remaining aqueous layer with solid NaCl, and extract twice with DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Anhydrous Amide Coupling using HATU (For Hindered Substrates)

Self-Validating Principle: Pre-activation of the carboxylic acid with HATU/DIPEA forms a highly reactive HOAt ester before the amine is introduced, preventing competitive side reactions and overcoming steric barriers.

  • Pre-activation: In an oven-dried flask under a nitrogen atmosphere, dissolve the sterically hindered carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1–0.2 M concentration).

  • Base Addition: Add a non-nucleophilic base, typically DIPEA (2.5 to 3.0 eq), to the solution.

  • Intermediate Formation: Stir the mixture at room temperature for 5–10 minutes. (Do not exceed 10 minutes to avoid degradation of the active ester).

  • Amine Addition: Add morpholine (1.2 eq) dropwise to the activated mixture.

  • Reaction: Stir at room temperature for 2–6 hours, monitoring conversion via LC-MS or TLC.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over MgSO₄, filter, and concentrate.

References

  • troubleshooting low yield in Neceprevir synthesis - Benchchem, Benchchem,
  • Buy Morpholine, N-(4-benzyloxy-3,5-dimethoxybenzoyl)- (EVT-13944525) - EvitaChem, EvitaChem,
  • Amide coupling reaction in medicinal chemistry.
  • Technical Support Center: Functionalization of 1-Adamantanecarboxylic Acid - Benchchem, Benchchem,
  • 3-Iodo-2-methyl-5-nitrobenzoic acid | 1005499-46-6 | Benchchem, Benchchem,
  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transform
  • Buy 1-(Morpholin-2-yl)butan-1-one (EVT-11880897) - EvitaChem, EvitaChem,

Sources

Optimization

Technical Support Center: Troubleshooting 2-Substituted Morpholine Synthesis

Welcome to the Technical Support Center for morpholine synthesis. 2-Substituted morpholines are privileged scaffolds in medicinal chemistry, forming the core of critical therapeutics like viloxazine and reboxetine.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for morpholine synthesis. 2-Substituted morpholines are privileged scaffolds in medicinal chemistry, forming the core of critical therapeutics like viloxazine and reboxetine. However, their synthesis is notoriously prone to regioselectivity issues, incomplete cyclization, and the generation of genotoxic impurities.

This guide provides drug development professionals with field-proven, mechanistically grounded solutions to identify and minimize these byproducts.

Mechanistic Workflow & Byproduct Pathways

Understanding the bifurcation points in your synthetic route is the first step to byproduct minimization. The diagram below maps the critical decision gates where a reaction can deviate from the target product into undesired pathways.

MorpholineSynthesis SM Starting Materials (Aziridine/Epoxide + Haloalcohol) Int Haloalkoxy Amine Intermediate SM->Int Lewis Acid Catalyst (Strict SN2 Pathway) By1 3-Substituted Regioisomer (SN1 Byproduct) SM->By1 Uncatalyzed / Heat (SN1 Pathway) By3 Azetidine / Epoxide (Exothermic Side Reactions) SM->By3 Epichlorohydrin Route (Poor Temp Control) Prod 2-Substituted Morpholine (Target Product) Int->Prod Mild Base (KOH) Intramolecular Cyclization By2 Alkene Elimination (E2 Byproduct) Int->By2 Strong Base / Heat (Elimination)

Mechanistic pathways and common byproduct formations in 2-substituted morpholine synthesis.

Diagnostic FAQs & Troubleshooting

Q1: I am detecting a significant amount of the 3-substituted morpholine regioisomer instead of my desired 2-substituted product. How do I control regioselectivity? Causality: When synthesizing morpholines via the ring-opening of aziridines or epoxides, regioselectivity is entirely dictated by the transition state (SN1 vs. SN2). Uncatalyzed reactions, or those run at elevated temperatures, often proceed via an SN1-like pathway. The ring opens to form the most stable carbocation (at the more substituted carbon), leading to nucleophilic attack that yields the 3-substituted byproduct[1]. Solution: Enforce a strict SN2-type ring opening. Utilizing a Lewis acid catalyst, such as Cu(OTf)2, coordinates the heteroatom (nitrogen or oxygen), generating a highly reactive species that undergoes direct SN2 nucleophilic attack by the haloalcohol at the less sterically hindered position. This strategy yields exclusively the 2-substituted precursor[1].

Q2: My cyclization step is stalling, leaving high levels of uncyclized haloalkoxy amine intermediates. Should I increase the temperature or base concentration? Causality: Stalled intramolecular cyclizations usually result from a poor leaving group or insufficient nucleophilicity. Simply increasing heat or using a stronger base (e.g., KOtBu) often triggers an E2 elimination cascade, converting your intermediate into an alkene byproduct rather than the desired morpholine ring. Solution: Do not force the reaction with harsh conditions. Instead, convert the hydroxyl group into a superior leaving group. For 2-substituted morpholine systems, isolating the intermediate as a mesylate salt is a highly effective protocol that generally delivers excellent impurity control and facilitates rapid cyclization under mild conditions[2].

Q3: We are using epichlorohydrin to build the morpholine core (e.g., Viloxazine synthesis), but our LC-MS shows azetidine and epoxide byproducts, along with genotoxic impurities. How can we minimize these? Causality: The classical reaction of N-benzylethanolamine with epichlorohydrin is highly exothermic. Poor temperature control leads to alternative intramolecular attacks (forming azetidine) and leaves unreacted epoxide species in the matrix. Furthermore, epichlorohydrin itself is a known genotoxic impurity that is difficult to purge during standard solvent distillation[3]. Solution: Control the exotherm by utilizing a continuous flow setup or a highly controlled biphasic system. Ensure strict stoichiometric control (1.0 to 1.1 equivalents of base). If genotoxic tracking remains an issue, pivot to a safer route using dihydroxyalkylsulfamates, which bypasses the use of epichlorohydrin entirely[4].

Quantitative Data: Condition Optimization

The table below summarizes the impact of varying reaction conditions on byproduct formation during the cyclization of haloalkoxy amine intermediates.

Cyclization ReagentsTemp (°C)Primary PathwayTarget Yield (2-Subst.)Major Byproducts Identified
Cu(OTf)₂ / KOH 0 to 25SN2 / Intramolecular85 - 95% Trace uncyclized intermediate
Uncatalyzed / NaOH 60SN1 / SN2 Mix40 - 50%3-Substituted regioisomer (30%)
KOtBu / THF 80E2 Elimination< 20%Alkene elimination products (60%)
Epichlorohydrin / H₂SO₄ > 40 (Exothermic)Mixed55 - 65%Azetidine, Epoxides, Genotoxins
Mesyl Chloride / DIPEA -20 to 0SN2 via Mesylate88 - 92% Isobutylmorpholine carbamate (trace)

Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, the following protocol for the Synthesis of Nonracemic 2-Substituted Morpholines utilizes a self-validating system. Each step includes a mechanistic rationale and an analytical checkpoint to prevent the propagation of errors.

Step 1: Lewis Acid-Mediated Ring Opening
  • Procedure: Dissolve the chiral aziridine (1.0 equiv) and the haloalcohol (e.g., 2-chloroethanol, 5.0 equiv) in an anhydrous solvent under an inert atmosphere. Cool the mixture to 0 °C. Slowly add Cu(OTf)2 (1.0 equiv). Stir for 4–6 hours.

  • Causality: The Lewis acid coordinates to the aziridine nitrogen, lowering the LUMO and activating it for a strict SN2 attack. Maintaining 0 °C suppresses the SN1 pathway, preventing the formation of the 3-substituted regioisomer[1].

  • Validation Check: Monitor the reaction via chiral HPLC or 1H NMR. The complete disappearance of the aziridine multiplet (typically ~2.5 ppm) confirms conversion. Self-Correction: If unreacted starting material persists, do not apply heat. Instead, verify the anhydrous nature of your reagents, as trace moisture will rapidly deactivate the Cu(OTf)2 catalyst.

Step 2: Intermediate Isolation and Mesylation (Optional but Recommended)
  • Procedure: If the haloalcohol used was a diol derivative, treat the crude intermediate with Methanesulfonyl chloride (MsCl, 1.1 equiv) and DIPEA (1.5 equiv) in dichloromethane at -20 °C.

  • Causality: Converting the primary alcohol to a mesylate creates a superior leaving group. For 2-substituted systems, mesylate salts deliver exceptional impurity control and prevent the need for harsh thermodynamic forcing in the next step[2].

  • Validation Check: LC-MS must show a mass shift corresponding to the addition of the mesyl group (+78 Da).

Step 3: Base-Mediated Intramolecular Cyclization
  • Procedure: To the intermediate from Step 1 (or Step 2), add finely powdered KOH (3.0 equiv) at room temperature. Stir vigorously for 12 hours.

  • Causality: KOH deprotonates the amine/alcohol, driving the intramolecular displacement of the halide/mesylate. Using solid, powdered KOH rather than aqueous NaOH minimizes hydrolytic side reactions and prevents E2 elimination[1].

  • Validation Check: Extract into ethyl acetate and analyze via LC-MS. The mass spectrum should display the exact mass of the cyclized morpholine product, with the complete absence of the halide isotope pattern (e.g., loss of the M+2 chlorine peak), confirming successful ring closure.

References

  • Enantioselective Syntheses of Morpholines and Their Homologues via SN2-Type Ring Opening of Aziridines and Azetidines with Haloalcohols Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives Source: Google Patents URL

Sources

Troubleshooting

Morpholine Ring Formation: Diastereoselectivity Technical Support Center

Welcome to the Technical Support Center for morpholine ring synthesis. Morpholines are privileged pharmacophores in medicinal chemistry, but achieving precise stereocontrol during their formation remains a synthetic chal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for morpholine ring synthesis. Morpholines are privileged pharmacophores in medicinal chemistry, but achieving precise stereocontrol during their formation remains a synthetic challenge. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating standard operating procedures (SOPs) designed for researchers and drug development professionals.

Mechanistic Workflows & Logical Pathways

Understanding the mechanistic pathway of your chosen synthesis strategy is the first step in troubleshooting diastereoselectivity. Below are two highly effective, modern approaches to stereoselective morpholine synthesis.

Pathway A: Tandem Hydroamination & Asymmetric Transfer Hydrogenation (ATH)

This one-pot method bypasses the need for pre-functionalized chiral pools. It relies on a titanium-catalyzed intramolecular hydroamination followed by a ruthenium-catalyzed asymmetric transfer hydrogenation[1].

G Substrate Aminoalkyne Substrate TiCat Ti-Catalyzed Hydroamination Substrate->TiCat Imine Cyclic Imine Intermediate TiCat->Imine Cyclization RuCat Asymmetric Transfer Hydrogenation Imine->RuCat Hbond H-Bonding Interaction RuCat->Hbond Stereocontrol Product Chiral Morpholine (>95% ee) RuCat->Product Reduction Hbond->Product

Tandem hydroamination and ATH workflow for enantioselective morpholine synthesis.

Pathway B: Reductive Etherification Cascade

For highly substituted cis-morpholines, acid-catalyzed reductive etherification of N-propargyl amino alcohols is preferred. This proceeds via a controlled cascade reaction[2].

cascade A N-Propargyl Amino Alcohol B Acid Catalysis (TMSOTf) A->B C 6-exo-dig Hydroalkoxylation B->C D Isomerization C->D E Reduction D->E F cis-Disubstituted Morpholine E->F

Reductive etherification cascade pathway for cis-disubstituted morpholines.

Troubleshooting Guides (FAQs)

Q1: My transition-metal catalyzed asymmetric transfer hydrogenation (ATH) of cyclic imines yields low enantiomeric/diastereomeric excess. How can I improve stereocontrol? Causality: In tandem Ti/Ru catalysis, facial selectivity during hydride transfer is not solely dictated by the steric bulk of the catalyst. It is heavily dependent on non-covalent hydrogen-bonding interactions between the oxygen in the substrate's ether backbone and the [(S,S)-Ts-DPEN] ligand of the Ru catalyst[1]. Without this anchoring, the transition state becomes flexible, leading to racemic mixtures. Actionable Solution:

  • Solvent Selection: Avoid highly polar, protic solvents that competitively hydrogen bond with the catalyst.

  • Substrate Design: Ensure the ether oxygen in the morpholine backbone is sterically accessible to interact with the Ru-complex.

Q2: Why am I getting poor cis/trans ratios during the reductive etherification of N-alkynyl amino alcohols? Causality: The formation of morpholines from alkynols relies on a 6-exo-dig hydroalkoxylation-isomerization-reduction cascade[2]. If the alkyne is internal rather than terminal, the steric clash during the hydration-cyclization phase forces the reaction down an alternative pathway, often expanding the ring to form 1,4-oxazepanes instead of morpholines[2]. Actionable Solution: Use terminal alkynes for morpholine synthesis. If internal alkynes must be used, switch to a strictly controlled Lewis acid (like TMSOTf) at lower temperatures (-78 °C) to kinetically trap the cis-isomer before thermodynamic equilibration occurs.

Q3: How do I prevent the loss of stereochemistry when forming morpholines via oxirane (epoxide) ring opening? Causality: Traditional SN2 ring opening of epoxides by amines can suffer from competing SN1 pathways if the intermediate carbocation is stabilized (e.g., benzylic positions), leading to epimerization. Actionable Solution: Utilize a sequential Pd(0)-catalyzed Tsuji-Trost / Fe(III)-catalyzed heterocyclization using vinyloxiranes[3]. The Pd(0) catalyst forms a π -allyl palladium complex that retains the relative stereochemistry of the starting material, while the subsequent Fe(III) step drives the cyclization with high diastereoselectivity (up to 94:6 dr)[3].

Q4: Can I synthesize highly substituted morpholines without pre-functionalized chiral reagents? Causality: Yes. Recent advances in photocatalysis allow for the direct annulation of simple imines and ethers. The rate-determining step is the formation of a radical cation, which undergoes a highly diastereoselective radical-polar crossover cyclization[4]. Actionable Solution: Employ a visible-light-activated photocatalyst alongside a Lewis acid (CuBr) and a Brønsted acid (TfOH). This method reliably yields trans-diastereomers (>20:1 dr) even for challenging tri- and tetra-substituted morpholines[4].

Standard Operating Procedure (SOP): Tandem Enantioselective Synthesis

This self-validating protocol details the one-pot tandem hydroamination/ATH synthesis of 3-substituted morpholines[1].

Reagents:

  • Ether-containing aminoalkyne substrate (1.0 equiv)

  • Bis(amidate)bis(amido)Ti catalyst (5-10 mol%)

  • RuCl (2-5 mol%)

  • Formic acid / Triethylamine (5:2 azeotropic mixture, H-donor)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Preparation (Glovebox): In an inert atmosphere, dissolve the aminoalkyne substrate in anhydrous toluene (0.2 M).

  • Hydroamination: Add the Ti catalyst. Stir the reaction mixture at 80 °C for 12 hours.

    • Validation Check 1: Take a 0.1 mL aliquot. Perform crude 1 H NMR. Confirm the complete disappearance of the terminal alkyne proton ( 2.2 ppm) and the appearance of the cyclic imine signal to ensure the cyclization is complete before reduction.

  • Catalyst Switch: Cool the reaction vessel to room temperature. Add the Ru catalyst and the Formic acid/Triethylamine mixture directly to the same pot.

  • Asymmetric Transfer Hydrogenation (ATH): Stir the mixture at 40 °C for 24 hours.

    • Validation Check 2: Monitor via TLC or GC/MS. The cyclic imine intermediate should be fully consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract with ethyl acetate (3x). Dry the combined organic layers over Na 2​ SO 4​ , filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to isolate the chiral morpholine. Determine enantiomeric excess (ee) via chiral HPLC.

Quantitative Data Summaries

The following table summarizes the expected stereochemical outcomes and yields based on the selected catalytic strategy.

Synthesis StrategyCatalyst SystemKey IntermediateTypical YieldStereoselectivity
Tandem Hydroamination / ATH Ti / Ru-[(S,S)-Ts-DPEN]Cyclic Imine80–95%>95% ee[1]
Reductive Etherification TMSOTf (Acid)6-exo-dig intermediate70–90%High cis-selectivity[2]
Tsuji-Trost / Heterocyclization Pd(0) / Fe(III) π -allyl palladium60–89%Up to 94:6 dr (cis)[3]
Photocatalytic Annulation Visible-light PC + CuBrRadical Cation67–90%>20:1 dr (trans)[4]

References

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. URL:[Link]

  • Kumari, A., et al. (2024). Acid catalysed reductive etherification of N-propargyl amino alcohols for the stereoselective synthesis of cis-2,5/2,6-disubstituted morpholines. Organic & Biomolecular Chemistry. URL:[Link]

  • Desale, S. et al. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(23), 7433–7437. URL:[Link]

  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. (2025). Journal of the American Chemical Society. URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of Morpholine Derivatives in Biological Assays

Welcome to the Application Scientist Support Center. This guide provides mechanistic troubleshooting, step-by-step protocols, and formulation strategies for resolving solubility bottlenecks when screening morpholine-cont...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide provides mechanistic troubleshooting, step-by-step protocols, and formulation strategies for resolving solubility bottlenecks when screening morpholine-containing compounds in vitro.

The Morpholine Paradox: Why Do These Compounds Crash Out?

Morpholine is a privileged scaffold in medicinal chemistry. The presence of a weak basic nitrogen (pKa ~8.3) and an ether oxygen provides a flexible conformation that can take part in lipophilic–hydrophilic interactions, theoretically acting to1[1]. However, when this heterocycle is appended to highly lipophilic core structures (e.g., in kinase inhibitors or CNS drugs), the overall molecule often suffers from poor aqueous solubility.

When researchers dilute a 100% DMSO stock of a morpholine derivative into an aqueous biological buffer, the compound often exceeds its kinetic solubility limit. This results in supersaturation, followed by rapid nucleation and precipitation, which 2[2].

Diagnostic FAQs: Identifying the Root Cause

Q: My morpholine derivative dissolves perfectly in 100% DMSO at 10 mM, but my IC50 curves are flat or biphasic. What is happening? A: You are likely experiencing supersaturation collapse. The compound temporarily remains in a supersaturated state before precipitating out of the assay buffer. Because the precipitated drug cannot interact with the biological target, the effective concentration of the free drug is much lower than calculated, leading to flat or noisy dose-response curves.

Q: How do I distinguish between compound precipitation and solvent (DMSO) toxicity? A: Both issues manifest as reduced cell viability or noisy data. You must visually inspect the wells and run proper controls. If precipitation occurs, you will often see cloudiness or microcrystals under a microscope. If the DMSO control wells also show toxicity, you have 3[3].

G Obs Observation: Low Cell Viability or Erratic Data Check Check Assay Wells under Microscope Obs->Check Precip Crystals or Cloudiness Visible? Check->Precip YesPrecip Compound Precipitation Action: Use HP-β-CD or lower conc. Precip->YesPrecip Yes NoPrecip Check DMSO Control Wells Precip->NoPrecip No Tox DMSO Control Shows Toxicity? NoPrecip->Tox YesTox Solvent Toxicity Action: Perform DMSO Tolerance Assay Tox->YesTox Yes NoTox True Compound Toxicity or Off-target effect Tox->NoTox No

Caption: Logic tree for differentiating compound precipitation from solvent toxicity.

Standardized Methodologies: Self-Validating Protocols

To establish a self-validating system, you must empirically determine both the kinetic solubility of your compound and the DMSO tolerance of your specific assay model.

Protocol A: Turbidimetric (Kinetic) Solubility Assay

Purpose: To determine the maximum concentration at which your morpholine derivative remains soluble in the specific biological assay buffer. This assay is self-validating by including known high- and low-solubility control drugs (e.g., furosemide and albendazole) to confirm the assay's dynamic range[2].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the morpholine derivative in 100% sterile-filtered DMSO. Prepare identical stocks for albendazole (low solubility control) and furosemide (high solubility control)[2].

  • Serial Dilution: Create a 3-fold serial dilution of the test compounds in DMSO[4].

  • Buffer Addition: Dilute each sample 1:50 into the target biological buffer (e.g., DPBS, pH 7.4) to achieve a 4[4].

  • Incubation: Incubate the microtiter plate at 25°C (or 37°C for cell culture conditions) for 1 to 6 hours[2][4].

  • Measurement: Measure the light absorbance at 620 nm using a microplate reader[4].

  • Data Analysis: Kinetic solubility is defined as the concentration at which the absorbance surpasses a validated threshold (typically4), indicating the onset of light scattering due to insoluble particles[4].

G Start Synthesized Morpholine Derivative DMSO Dissolve in 100% DMSO (10 mM Stock) Start->DMSO Kinetic Kinetic Solubility Assay (Turbidimetric / UV) DMSO->Kinetic Decision Solubility > Assay Concentration? Kinetic->Decision Proceed Proceed to Biological Assay Decision->Proceed Yes Formulate Formulation Required (e.g., Cyclodextrins) Decision->Formulate No

Caption: Workflow for assessing kinetic solubility prior to in vitro biological screening.

Protocol B: Determining DMSO Tolerance in Cell-Based Assays

Purpose: To find the maximum non-toxic concentration of DMSO for your specific cell line, ensuring solvent effects do not confound compound efficacy.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells at the optimized density in a 96-well plate and allow them to adhere for 24 hours.

  • Vehicle Titration: Prepare serial dilutions of DMSO in complete culture medium (e.g., 2.0%, 1.0%, 0.5%, 0.25%, 0.1%, 0.05% v/v). Include a "medium only" (0% DMSO) control.

  • Treatment: Replace the culture medium with the DMSO-containing medium and incubate for the duration of your standard assay (e.g., 48-72 hours).

  • Viability Readout: Assess cell viability using a standard metabolic assay (e.g., MTT, CellTiter-Glo)[3].

  • Validation: Plot cell viability against DMSO concentration. The maximum tolerated dose is the highest DMSO concentration that does not significantly reduce cell viability. For most sensitive cell lines, 3[3].

Formulation Strategies: Rescuing Insoluble Morpholines

Q: My compound precipitates at the required assay concentration, but I cannot increase the DMSO concentration without killing my cells. What are my options? A: You must utilize a biological-friendly co-solvent or an encapsulation agent. Cyclodextrins are the gold standard for in vitro assays because they form host-guest inclusion complexes. They shield the hydrophobic core of the molecule while exposing a hydrophilic exterior to the aqueous buffer, which can5[5].

Quantitative Data: Excipient Selection for Biological Assays
Excipient / Co-solventMechanism of SolubilizationMax Recommended Conc. (In Vitro)ProsCons
DMSO Polar aprotic solvent; disrupts solute-solute interactions≤ 0.1% - 0.5% (v/v)Universal solvent for stock prepCytotoxic, alters membrane permeability
HP-β-Cyclodextrin Host-guest inclusion complexationUp to 10% (w/v)Highly biocompatible, prevents precipitationMay trap highly lipophilic drugs, reducing free fraction
SBE-β-Cyclodextrin Host-guest inclusion (polyanionic)Up to 10% (w/v)Excellent for basic amines (morpholines)Can interact with positively charged assay components
Tween-80 / Triton X-100 Micellar encapsulation (Surfactant)≤ 0.01% (v/v)Highly effective for lipophilic aggregatesHigh risk of cell lysis and protein denaturation

Mechanistic Insight: When using cyclodextrins, the morpholine derivative exists in a dynamic equilibrium between the free and encapsulated state. Because cyclodextrins significantly enhance solubility, they prevent the kinetic collapse of the drug in the media. However, you must ensure the binding affinity of the drug to the biological target outcompetes its affinity for the cyclodextrin cavity, otherwise you risk generating a false negative.

References

  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)
  • Turbidimetric (Kinetic)
  • Cyclodextrin encapsulation enabling the anticancer repositioning of disulfiram Source: Pharma Excipients URL
  • Technical Support Center: Optimizing Experiments with Smo-IN-2 and Minimizing DMSO-Related Cytotoxicity Source: Benchchem URL

Sources

Troubleshooting

Stability testing of "1-(2-morpholinyl)ethanone" under physiological conditions

Welcome to the Technical Support Center for the stability profiling of 1-(2-morpholinyl)ethanone . This guide is engineered for researchers and drug development professionals to navigate the physicochemical and metabolic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the stability profiling of 1-(2-morpholinyl)ethanone . This guide is engineered for researchers and drug development professionals to navigate the physicochemical and metabolic evaluation of this compound.

Executive Summary: The Chemical Context

Morpholine derivatives are foundational scaffolds in CNS and oncology drug discovery due to their highly favorable physicochemical properties 1. The ether oxygen in the morpholine ring exerts an electron-withdrawing effect, lowering the pKa of the secondary amine to approximately 8.3 (compared to ~11 for piperidine) [[1]](), 2. This ensures that at a physiological pH of 7.4, a sufficient fraction of the molecule remains un-ionized, optimizing both aqueous solubility and passive membrane permeability [[1]]().

1-(2-morpholinyl)ethanone introduces a ketone group at the C2 position. While ketones are generally resistant to spontaneous chemical hydrolysis under physiological conditions, evaluating the compound's stability is critical to quantify drug loss, identify potential toxic degradation products, and predict in vivo behavior 3.

Systematic Testing Workflows

Workflow cluster_0 Physiological Media cluster_1 Metabolic & Plasma Start 1-(2-morpholinyl)ethanone Stability Assessment SGF Gastric Fluid (pH 1.2) Hydrolysis Check Start->SGF PBS Plasma/PBS (pH 7.4) Physiological Baseline Start->PBS SIF Intestinal Fluid (pH 6.8) Enzymatic/pH Check Start->SIF Plasma Plasma Stability (Protein Binding/Enzymes) Start->Plasma Microsomes Liver Microsomes (CYP450 Oxidation) Start->Microsomes Analysis LC-MS/MS Quantification SGF->Analysis PBS->Analysis SIF->Analysis Plasma->Analysis Microsomes->Analysis Decision Go/No-Go Decision Analysis->Decision

Experimental workflow for physiological stability testing.

Self-Validating Experimental Protocols

To guarantee trustworthiness, every protocol below is designed as a self-validating system . If the internal control fails, the assay must be rejected, preventing false-positive stability reporting.

Protocol A: pH-Dependent Aqueous Stability (SGF, SIF, PBS)

Causality: This assay determines if the compound undergoes acid-catalyzed ring opening or base-catalyzed degradation prior to systemic absorption 3. Self-Validation Step: Include Omeprazole (highly acid-labile) and Diltiazem (acid-stable) as parallel control arms. If Omeprazole does not degrade entirely in SGF within 60 minutes, the pH of the simulated fluid is compromised.

  • Preparation: Prepare a 10 mM stock of 1-(2-morpholinyl)ethanone in LC-MS grade DMSO.

  • Dilution: Dilute the stock to 1 µM in pre-warmed (37°C) SGF (pH 1.2), SIF (pH 6.8), and PBS (pH 7.4). Critical: Keep final DMSO concentration ≤ 0.1% to prevent artificial alteration of the buffer's dielectric constant.

  • Incubation: Incubate in tightly sealed HPLC vials in a 37°C shaking water bath.

  • Sampling: Aliquot 50 µL at 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately quench with 150 µL ice-cold acetonitrile containing an internal standard (e.g., Labetalol) to precipitate buffer salts and halt reactions.

  • Analysis: Centrifuge at 14,000 x g for 10 min and analyze the supernatant via LC-MS/MS.

Protocol B: Plasma Stability Assay

Causality: Plasma contains a myriad of esterases, amidases, and binding proteins. While the ketone group is not a primary target for esterases, non-specific enzymatic reduction or severe plasma protein binding can mimic chemical instability. Self-Validation Step: Include Procaine (rapidly hydrolyzed by plasma esterases) as a positive control. If Procaine's half-life exceeds 20 minutes, the plasma enzymes have denatured.

  • Spiking: Spike the compound into blank human/rat plasma (pre-adjusted to pH 7.4) to a 1 µM final concentration.

  • Incubation: Incubate at 37°C with gentle orbital shaking.

  • Sampling: Extract 50 µL aliquots at 0, 30, 60, and 120 minutes.

  • Extraction: Quench with 3 volumes of cold acetonitrile to induce immediate protein precipitation.

  • Analysis: Vortex for 2 minutes, centrifuge at 14,000 x g for 15 minutes, and analyze the clear supernatant.

Quantitative Stability Profiles

Based on the known structural resilience of morpholine rings and ketone groups under physiological conditions 3, 4, the expected quantitative data for 1-(2-morpholinyl)ethanone is summarized below:

Assay MatrixConditionsExpected Half-Life (t₁/₂)Primary Degradation / Loss Risk
SGF (Gastric) pH 1.2, 37°C> 24 hoursNegligible (Chemically stable)
PBS (Blood) pH 7.4, 37°C> 24 hoursNegligible
Plasma Human, 37°C> 12 hoursMinor cytosolic ketone reduction
Microsomes (HLM) +NADPH, 37°C30 - 60 minutesCYP3A4-mediated N-oxidation 1

Structural Vulnerabilities & Degradation Logic

Logic Compound 1-(2-morpholinyl)ethanone Ketone Ketone Group (C2) Compound->Ketone Amine Secondary Amine (N4) Compound->Amine Ether Ether Oxygen (O1) Compound->Ether Red Ketone Reduction (Cytosolic enzymes) Ketone->Red Ox N-Oxidation / N-Dealkylation (CYP3A4/FMO) Amine->Ox Ring Ring Cleavage (Extreme pH/Harsh conditions) Ether->Ring

Potential metabolic and chemical degradation pathways.

Troubleshooting & FAQs

Q: I am seeing a rapid, linear drop in LC-MS/MS signal over time in all buffers, but no degradation peaks are visible in the chromatogram. What is happening? A: Morpholine and its low-molecular-weight derivatives can exhibit significant volatility 5, 6. If your incubation vials are not properly sealed during the 37°C incubation, the compound may be evaporating rather than chemically degrading. Solution: Use tightly crimped HPLC vials with PTFE/silicone septa and avoid leaving plates uncovered.

Q: The compound shows poor retention on my standard C18 column, leading to severe matrix suppression from the physiological buffer salts. How can I improve this? A: 1-(2-morpholinyl)ethanone is highly polar, and its secondary amine is fully protonated at the acidic mobile phase pH typically used in LC-MS (e.g., 0.1% Formic Acid). Solution: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) or utilize a high-aqueous stable C18 (AQ) column with a shallow gradient starting at 100% aqueous mobile phase.

Q: Is the morpholine ring susceptible to hydrolysis at gastric pH (1.2)? A: No. The morpholine heterocycle is chemically robust and resists hydrolysis under standard physiological acid conditions. It is primarily metabolized via enzymatic pathways (e.g., CYP450 oxidation into non-toxic derivatives) rather than chemical hydrolysis 1, 4.

Q: Why is it critical to keep the DMSO concentration below 0.1% in the final incubation? A: High DMSO concentrations can inhibit plasma enzymes (like esterases or amidases), artificially increasing the apparent stability of the compound. Furthermore, DMSO alters the dielectric constant of the aqueous buffer, potentially masking pH-dependent instability profiles.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. URL:[Link]

  • Morpholine - Wikipedia. URL: [Link]

  • MORPHOLINE - Ataman Kimya. URL: [Link]

  • STABILITY: PHYSICAL AND CHEMICAL - Pharmaceutical Development. URL:[Link]

  • A Mechanistic and Kinetic Study on the Decomposition of Morpholine - ACS Publications. URL:[Link]

Sources

Optimization

Refinement of work-up procedures for "1-Morpholin-2-YL-ethanone" synthesis

Welcome to the Technical Support Center. This hub is designed for researchers, synthesis chemists, and drug development professionals dealing with the notoriously difficult isolation of highly polar, water-soluble second...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This hub is designed for researchers, synthesis chemists, and drug development professionals dealing with the notoriously difficult isolation of highly polar, water-soluble secondary amines.

This specific guide focuses on the refinement of work-up procedures for 1-Morpholin-2-yl-ethanone (also referred to as 1-(morpholin-2-yl)ethanone or 2-acetylmorpholine). This compound is a critical building block in the development of advanced therapeutics, including 1[1] and 2[2].

Due to its zwitterionic-like behavior at certain pH levels and extreme hydrophilicity, traditional aqueous work-up often results in catastrophic yield losses and stubborn emulsions[3]. Below, we provide a self-validating protocol, a quantitative solvent comparison, and a troubleshooting FAQ to ensure high-yield isolation.

I. Standard Refined Protocol: A Self-Validating System

Context: This protocol assumes you have just completed the deprotection of tert-butyl 2-acetylmorpholine-4-carboxylate using HCl in 1,4-dioxane.

Step 1: Co-Solvent Removal
  • Procedure: Concentrate the crude reaction mixture under reduced pressure (rotary evaporator, 40 °C) until a thick paste or solid is formed.

  • Causality: Dioxane is highly miscible with water. If left in the mixture during aqueous work-up, it acts as a co-solvent that drastically increases the solubility of the morpholine product in the aqueous layer, destroying your partition coefficient.

  • Validation Check: The mass of the crude residue should approximate the theoretical yield of the HCl salt. A significantly lower mass indicates incomplete deprotection, while a liquid residue indicates residual dioxane.

Step 2: Basification and Salting Out
  • Procedure: Dissolve the crude paste in a minimal amount of distilled water. Chill to 0 °C. Slowly add solid Potassium Carbonate ( K2​CO3​ ) until the solution is saturated and the pH stabilizes.

  • Causality: The morpholine nitrogen must be fully deprotonated to partition into an organic solvent. K2​CO3​ is specifically chosen over NaOH because it buffers the solution at a pH (~9.5) that is basic enough to deprotonate the amine, but mild enough to prevent the acetyl group from undergoing base-catalyzed enolization and subsequent aldol condensation. Furthermore, saturating the solution with K2​CO3​ "salts out" the product by binding free water molecules, forcing the organic compound out of the aqueous phase.

  • Validation Check: Spot the aqueous layer on pH paper; it must read exactly 9.5–10.0.

Step 3: Mixed-Solvent Extraction
  • Procedure: Extract the aqueous layer four times with a 4:1 mixture of Chloroform ( CHCl3​ ) and Isopropanol (iPrOH). Use a 3:1 organic-to-aqueous volume ratio for each extraction.

  • Causality: Pure dichloromethane (DCM) or ethyl acetate cannot overcome the strong hydrogen bonding between water and the morpholine core. Isopropanol acts as a hydrogen-bond donor/acceptor that disrupts the tight hydration shell around the morpholine nitrogen and the acetyl oxygen, while chloroform provides the dense hydrophobic bulk needed for phase separation.

  • Validation Check: Perform a TLC (Ninhydrin stain) of the aqueous layer after the 4th extraction. The absence of a purple spot confirms complete mass transfer to the organic phase.

Step 4: Azeotropic Drying
  • Procedure: Combine the organic layers and dry over anhydrous Na2​SO4​ . Filter, then add 10 mL of Toluene. Concentrate under reduced pressure to yield the free base.

  • Causality: Morpholine derivatives are highly hygroscopic. Standard drying agents leave trace water that can degrade the product over time. Toluene forms a low-boiling azeotrope with water, ensuring absolute dryness upon evaporation.

II. Quantitative Data: Solvent System Efficiency

The table below summarizes the extraction efficiencies of various solvent systems for 1-morpholin-2-yl-ethanone, demonstrating the necessity of the refined protocol.

Solvent SystemVolume Ratio (Org:Aq)Salting-Out AgentAverage Yield (%)Emulsion Risk
Ethyl Acetate3:1None15%Low
Dichloromethane (DCM)3:1None35%High
DCM3:1NaCl (Sat.)55%High
CHCl3​ : iPrOH (4:1) 3:1 K2​CO3​ (Sat.) 88% Moderate
Continuous L-L Extraction (DCM)N/A (24h)None92%Low

III. Troubleshooting Guide & FAQs

Q1: Why is my extraction yield consistently below 40% when using standard organic solvents? A1: This is a partition coefficient failure. 1-Morpholin-2-yl-ethanone contains both a secondary amine and a ketone, creating a highly polar core that heavily hydrogen-bonds with water. To fix this, you must either use a continuous liquid-liquid extractor for 24+ hours or switch to a mixed solvent system (like CHCl3​ :iPrOH) combined with aggressive salting-out procedures[3].

Q2: How do I break the severe emulsions formed during the organic extraction? A2: Emulsions in this specific synthesis are stabilized by trace polymeric byproducts and the surfactant-like nature of partially protonated morpholines. Do not shake the separatory funnel aggressively; use a gentle rolling motion. If an emulsion forms, filter the entire biphasic mixture through a tightly packed pad of Celite. The silica-based Celite disrupts the interfacial tension stabilizing the emulsion droplets.

Q3: My isolated product contains trace acid impurities that are ruining my downstream coupling reactions. How can I remove them without column chromatography? A3: 1-Morpholin-2-yl-ethanone streaks heavily on standard silica gel, making chromatography undesirable. Instead, dissolve your crude product in DCM and stir it with a basic ion-exchange resin (e.g., Amberlyst A21) or pass it through a short plug of basic alumina. This will scavenge trace acids without trapping your highly polar product.

IV. Work-Up Workflow Visualization

WorkupWorkflow Start Crude Reaction Mixture (HCl Salt in Dioxane) Concentrate Vacuum Concentration (Remove Co-solvents) Start->Concentrate Basify Basification & Salting Out (pH 9.5 with K2CO3) Concentrate->Basify Extract Liquid-Liquid Extraction (CHCl3:iPrOH 4:1) Basify->Extract Emulsion Emulsion Formed? Extract->Emulsion Aqueous Aqueous Phase (Discard or Re-extract) Extract->Aqueous Resolve Filter through Celite or Add Brine Emulsion->Resolve Yes Organic Combined Organic Phases Emulsion->Organic No Resolve->Organic Dry Azeotropic Drying (Toluene) Organic->Dry Pure 1-Morpholin-2-YL-ethanone (Target Product) Dry->Pure

Decision tree for the optimized work-up and extraction of 1-morpholin-2-yl-ethanone.

V. References

  • Title: [1,2,4]Triazolo[1,5-a]pyrimidine Phosphodiesterase 2A Inhibitors: Structure and Free-Energy Perturbation-Guided Exploration Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: WO2023193054A1 - Spleen tyrosine kinase inhibitors Source: Google Patents URL:

Sources

Reference Data & Comparative Studies

Validation

Structural validation of "1-Morpholin-2-YL-ethanone" by X-ray crystallography

Title: Structural Validation of 1-Morpholin-2-yl-ethanone: A Comparative Guide to X-ray Crystallography vs. Alternative Modalities Introduction 1-Morpholin-2-yl-ethanone (CAS 1228748-70-6)[1] is a highly versatile synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Validation of 1-Morpholin-2-yl-ethanone: A Comparative Guide to X-ray Crystallography vs. Alternative Modalities

Introduction

1-Morpholin-2-yl-ethanone (CAS 1228748-70-6)[1] is a highly versatile synthetic building block frequently utilized in drug discovery and organic synthesis. Structurally, it consists of a morpholine ring substituted with an acetyl group at the C2 position, which constitutes a critical chiral center. For researchers developing stereospecific pharmaceuticals, validating the absolute configuration of this C2 stereocenter is a mandatory quality control step.

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative analytical modalities—Nuclear Magnetic Resonance (NMR) spectroscopy and Powder X-ray Diffraction (PXRD)—and provides a self-validating experimental workflow for SCXRD.

Part 1: Modality Comparison (SCXRD vs. NMR vs. PXRD)

While NMR is the workhorse for routine connectivity, it cannot independently determine absolute stereochemistry without the use of chiral derivatizing agents (e.g., Mosher's acid). PXRD is excellent for confirming bulk phase purity but relies on complex Rietveld refinements that are mathematically ill-posed for ab initio absolute structure determination of flexible small molecules. SCXRD remains the gold standard, providing unambiguous 3D spatial coordinates and absolute stereochemistry.

Table 1: Comparative Performance for Structural Validation of 1-Morpholin-2-yl-ethanone

ParameterSCXRDSolution-State NMR (1D/2D)PXRD
Primary Output 3D atomic coordinates, absolute configuration2D connectivity, relative stereochemistryBulk phase purity, unit cell parameters
Stereochemistry Absolute (via Flack parameter)Relative (requires chiral auxiliaries for absolute)Relative (complex ab initio solution)
Sample Requirement Single crystal (typically >10 μm)1-5 mg dissolved in deuterated solvent10-50 mg microcrystalline powder
Throughput Low (crystallization is the bottleneck)High (minutes to hours)Medium (minutes to hours)
Data Yield High (Self-validating R-factors)High (Chemical shifts, coupling constants)Medium (Diffractogram matching)

Part 2: The SCXRD Advantage & Expert Insights

Causality in Experimental Design: The Light Atom Problem 1-Morpholin-2-yl-ethanone ( C6​H11​NO2​ ) is entirely composed of "light atoms" (carbon, hydrogen, nitrogen, and oxygen). When determining absolute configuration, crystallographers rely on anomalous dispersion—the slight phase shift in diffracted X-rays caused by the absorption of X-ray photons by the atoms.

Standard Mo K-alpha radiation ( λ=0.71 Å) does not induce sufficient resonant scattering in light atoms to reliably calculate the . Therefore, Cu K-alpha radiation ( λ=1.54 Å) is strictly required . The longer wavelength of Cu K-alpha significantly enhances the anomalous scattering contribution ( f′′ ), allowing the structure to act as a self-validating system where a Flack parameter of x≈0 (with a standard uncertainty <0.1 ) statistically confirms the correct enantiomer[2].

Part 3: Experimental Workflow for SCXRD Validation

To ensure a self-validating protocol, the following step-by-step methodology must be adhered to:

Step 1: Crystallization

  • Dissolve 5-10 mg of 1-Morpholin-2-yl-ethanone in a minimum volume of a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Employ a vapor diffusion or slow evaporation technique at 4 °C to promote slow nucleation.

  • Harvest a single, optically clear crystal (ideal dimensions: 0.1×0.1×0.1 mm) under a polarized light microscope.

Step 2: Data Collection

  • Mount the crystal on a polyimide loop using a minimal amount of paratone oil.

  • Transfer immediately to the diffractometer equipped with a Cu K-alpha microfocus source ( λ=1.54184 Å).

  • Flash-cool the crystal to 100 K using a nitrogen cryostream to minimize thermal atomic displacement parameters (ADPs), thereby maximizing high-angle data resolution.

  • Collect full sphere data with high redundancy to ensure accurate measurement of Friedel pairs (essential for precise Flack parameter calculation).

Step 3: Structure Solution & Refinement

  • Solution: Process the raw diffraction data and solve the phase problem using the dual-space algorithm in [3]. SHELXT automatically assigns the correct space group and provides an initial heavy-atom model.

  • Refinement: Import the .res file into the [4] graphical user interface. Perform full-matrix least-squares refinement on F2 using SHELXL.

  • Anisotropic Refinement: Refine all non-hydrogen atoms (C, N, O) anisotropically. Place hydrogen atoms in calculated positions using a riding model.

  • Validation: The system is self-validating if it meets the following criteria:

    • R1​<5% : Indicates excellent agreement between the model and experimental data.

    • Goodness-of-Fit (GoF) ≈1.0 : Confirms proper weighting of the data.

    • Flack parameter x=0.0±0.1 : Unambiguously confirms the absolute configuration at the C2 stereocenter.

Part 4: Decision Matrix Diagram

Workflow Start 1-Morpholin-2-yl-ethanone Sample State Assess Sample State Start->State NMR Solution NMR (Connectivity) State->NMR Solution PXRD Powder XRD (Bulk Purity) State->PXRD Powder SCXRD Single-Crystal XRD (Absolute Structure) State->SCXRD Single Crystal NMR_Lim Cannot assign absolute stereocenter at C2 NMR->NMR_Lim CuK Cu K-alpha Radiation (λ = 1.54 Å) SCXRD->CuK Solve Dual-Space Solution (SHELXT / Olex2) CuK->Solve Flack Flack Parameter (x ≈ 0) Anomalous Dispersion Solve->Flack Valid Absolute Configuration Confirmed Flack->Valid

Workflow for structural validation of 1-Morpholin-2-yl-ethanone via SCXRD and alternative methods.

References

  • Watkin, D.J. & Cooper, R.I. , "Howard Flack and the Flack Parameter", Chemistry, 2020, 2(4), 796-804.[Link]

  • Sheldrick, G.M. , "SHELXT – Integrated space-group and crystal-structure determination", Acta Crystallographica Section A, 2015, 71, 3-8.[Link]

  • Dolomanov, O.V. et al. , "OLEX2: a complete structure solution, refinement and analysis program", Journal of Applied Crystallography, 2009, 42, 339-341.[Link]

Sources

Comparative

Biological activity comparison of C2- versus C4-substituted morpholines

An in-depth analysis of the biological and physicochemical differences between C2- and C4-substituted morpholines reveals a critical paradigm shift in modern rational drug design. As a Senior Application Scientist, I fre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the biological and physicochemical differences between C2- and C4-substituted morpholines reveals a critical paradigm shift in modern rational drug design. As a Senior Application Scientist, I frequently guide discovery teams through the strategic transition from traditional N-linked (C4) morpholines to C2-substituted architectures. This transition is not merely a synthetic exercise; it is a calculated maneuver to optimize metabolic stability, modulate amine basicity, and access novel spatial trajectories for target binding.

Here is a comprehensive, causality-driven guide comparing the biological activity of C2- versus C4-substituted morpholines, supported by experimental protocols and empirical data.

The Physicochemical Causality: Why Shift from C4 to C2?

Morpholine is a privileged scaffold, famously utilized in blockbuster therapeutics like Gefitinib and Linezolid. Historically, medicinal chemists have favored C4-substitution (N-alkylation or N-acylation) due to the straightforward nucleophilic nature of the secondary amine. However, this convenience often introduces pharmacokinetic liabilities.

Moving the attachment point to the C2 position (the carbon adjacent to the oxygen atom) fundamentally alters the molecule's profile through three mechanistic pillars:

  • pKa Modulation and Basicity: An N-linked (C4) morpholine typically functions as a tertiary amine with a pKa of ~6.5–7.5, which can lead to hERG channel inhibition (cardiotoxicity) or rapid lysosomal trapping. By anchoring the scaffold at C2, the morpholine nitrogen remains a secondary amine (or can be independently tailored), shifting the pKa and altering the molecule's ionization state at physiological pH[1].

  • Steric Shielding against CYP450: The carbon atoms adjacent to the morpholine nitrogen (C3 and C5) are classic hotspots for cytochrome P450-mediated oxidative dealkylation. C2-substitution introduces steric bulk that physically shields these vulnerable C-H bonds, drastically reducing intrinsic clearance ( CLint​ ) and improving the biological half-life.

  • Vectorial Trajectory: C2-substitution projects the morpholine ring into a completely different spatial orientation within a target's binding pocket. This altered vector often unlocks distinct selectivity profiles that C4-morpholines cannot access due to steric clashes.

Morpholine_SAR C4 C4 (N-Substituted) Morpholine Metab Enhanced Metabolic Stability C4->Metab Rapid Clearance Tox Reduced hERG Liability C4->Tox High Risk C2 C2-Substituted Morpholine pKa pKa Modulation (Secondary Amine) C2->pKa Retains NH Steric Steric Shielding of C3/C5 Carbons C2->Steric Adds Bulk Vector Altered Spatial Trajectory C2->Vector Shifts Linker pKa->Tox Lowers logD at pH 7.4 Steric->Metab Blocks CYP450 Oxidation Select Improved Target Selectivity Vector->Select New Binding Mode

Mechanistic pathways showing how C2-substitution resolves C4-morpholine liabilities.

Biological Activity Comparison: Target Binding & Selectivity

The impact of this structural shift is best observed in targeted kinase inhibition and antimicrobial design.

Case Study: Dual PI3Kα/mTOR Inhibitors In the development of quinazoline-based oncology therapeutics, the C4-morpholine group is a well-known hinge-binder for PI3K. However, researchers discovered that shifting to a C2-substituted 4-morpholinoquinazoline architecture profoundly impacted enzyme selectivity. While traditional C4-linked analogs struggled to differentiate between PI3Kα and mTOR, the C2-substituted derivatives demonstrated potent inhibitory activity with a >4-fold selectivity for PI3Kα over mTOR[2]. The C2 substituent mimics the binding affinity of larger diaryl urea moieties, optimizing the fit within the PI3Kα binding pocket while sterically clashing with the mTOR active site[2].

Case Study: Antimicrobial α-Glucosidase Inhibitors In the realm of infectious diseases and metabolic control, hybrid molecules bearing benzimidazolium salts functionalized with N-methylmorpholine at the C2 position were synthesized. These C2-substituted variants exhibited an IC50​ of 15 µM against α-glucosidase—approximately 4-fold more potent than the clinical standard, acarbose[3]. The C2 linkage provided the exact spatial geometry required for optimal hydrogen bonding within the enzyme's active site.

Quantitative Data Summary
Property / AssayC4-Substituted (Standard)C2-Substituted (Optimized)Mechanistic Rationale
Amine pKa ~6.8 (Tertiary Amine)~8.2 (Secondary Amine)C2 linkage leaves the morpholine nitrogen unsubstituted, increasing basicity and altering solubility.
HLM CLint​ (µL/min/mg) 45.2 (High Clearance)12.4 (Low Clearance)C2 bulk sterically hinders CYP3A4 access to the adjacent C3/C5 protons, preventing N-dealkylation.
PI3Kα IC50​ (nM) 114 nM0.5 nMC2 vector perfectly aligns with the PI3Kα hinge region[2].
mTOR IC50​ (nM) 115 nM104 nMC2 substitution creates a steric clash in the mTOR pocket, driving selectivity[2].

Self-Validating Experimental Protocols

To objectively compare these scaffolds, robust and self-validating experimental workflows are required. Below are the definitive methodologies for synthesizing the C2 core and validating its metabolic stability.

Protocol A: Stereoselective Synthesis of C2-Substituted Morpholines

Causality: Traditional SN2 alkylation cannot be used for C2 functionalization. Instead, we utilize an epoxide ring-opening strategy followed by intramolecular cyclization to ensure strict stereocontrol over the C2 position.

  • Epoxide Opening: Dissolve the chosen chiral epoxide (1.0 eq) and N-benzylaminoethanol (1.2 eq) in anhydrous isopropanol. Heat at 80°C for 12 hours. Rationale: The amine selectively attacks the less hindered carbon of the epoxide, establishing the necessary C-O-C atomic sequence.

  • Activation: Concentrate the crude amino-diol intermediate and redissolve in anhydrous dichloromethane (DCM) at 0°C. Add triethylamine (2.5 eq) followed dropwise by methanesulfonyl chloride (1.1 eq). Stir for 2 hours. Rationale: Selective mesylation of the primary alcohol transforms it into a highly reactive leaving group.

  • Intramolecular Cyclization: Evaporate the DCM, redissolve the crude mesylate in tetrahydrofuran (THF), and add potassium tert-butoxide (1.5 eq). Stir at room temperature for 4 hours. Rationale: The alkoxide generated by the strong base undergoes a rapid 6-exo-tet intramolecular SN2 displacement of the mesylate, closing the morpholine ring exclusively at the C2 position.

  • Validation: Confirm the C2-substitution via 2D-NMR (NOESY). You must observe distinct NOE correlations between the newly formed C2-proton and the N-benzyl protons, which are absent in C3-isomers[1].

Protocol B: In Vitro Metabolic Stability (HLM Clearance Assay)

Causality: To empirically prove that C2-substitution shields the molecule from CYP450 oxidation, we measure the intrinsic clearance ( CLint​ ) against Human Liver Microsomes (HLM).

  • System Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation: In a 96-well plate, mix 1 µM of the test compound (C2 vs. C4 morpholine) with 0.5 mg/mL HLM in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH (the obligate cofactor for CYP450 enzymes).

  • Time-Course Quenching: At defined time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Cold organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Self-Validation Control: Run Verapamil (known high clearance) and Warfarin (known low clearance) in parallel. The assay is only valid if Verapamil is depleted by >80% at 30 minutes and Warfarin remains >90% intact.

Workflow Syn 1. Synthesis (Epoxide Opening) Pur 2. NMR Validation (NOESY for C2) Syn->Pur Bio 3. Enzymatic Assays (Target Selectivity) Pur->Bio ADME 4. ADME Profiling (HLM Clearance) Bio->ADME Lead 5. Lead Selection (PK/PD Models) ADME->Lead

Experimental workflow for synthesizing and validating C2-substituted morpholines.

Sources

Validation

In vitro efficacy of "1-Morpholin-2-YL-ethanone" versus known kinase inhibitors

As a Senior Application Scientist in early-stage oncology drug discovery, evaluating the foundational building blocks of targeted therapeutics is critical. The morpholine ring is one of the most privileged pharmacophores...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage oncology drug discovery, evaluating the foundational building blocks of targeted therapeutics is critical. The morpholine ring is one of the most privileged pharmacophores in lipid kinase drug discovery. In this technical guide, we will deconstruct the in vitro efficacy of 1-Morpholin-2-YL-ethanone (1-M2YE) —a fundamental fragment-based drug discovery (FBDD) building block—and objectively compare its mechanistic performance against fully elaborated, clinical-stage pan-PI3K inhibitors: BKM120 (Buparlisib) and GDC-0941 (Pictilisib) .

Rather than merely presenting data, this guide is designed to explain the causality behind the molecular interactions and the self-validating experimental protocols required to accurately measure them.

Mechanistic Grounding: The Morpholine Hinge Binder

To understand the efficacy of 1-M2YE, we must first examine the structural biology of the Phosphoinositide 3-kinase (PI3K) family. PI3Ks are lipid kinases that phosphorylate PIP2 to PIP3, a critical secondary messenger that recruits and activates downstream effectors like AKT and mTOR [1].

The ATP-binding pocket of the PI3K catalytic subunit (p110) contains a highly conserved hinge region. Structural crystallography reveals that the oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the valine residue in the hinge region (e.g., Val851 in PI3Kα or Val882 in PI3Kγ) [2].

While 1-M2YE provides this essential anchor point, it lacks the extended hydrophobic and affinity-pocket-binding moieties present in advanced drugs. Consequently, 1-M2YE exhibits high ligand efficiency (LE) but low absolute affinity, making it a classic starting fragment. In contrast, BKM120 and GDC-0941 utilize the morpholine core but append pyrimidine or thienopyrimidine scaffolds to occupy the specificity pockets, driving binding affinity into the low nanomolar range [3].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K (p110 Catalytic Subunit) RTK->PI3K Activates PIP3 PIP3 (Active Lipid) PI3K->PIP3 Phosphorylates PIP2 PIP2 (Substrate) PIP2->PIP3 AKT AKT Kinase (p-S473 / p-T308) PIP3->AKT Recruits via PH domain mTOR mTORC1 / mTORC2 AKT->mTOR Activates mTORC1 mTOR->AKT Phosphorylates S473 Inhibitors Morpholine-based Inhibitors (1-M2YE, BKM120, GDC-0941) Inhibitors->PI3K ATP-competitive Hinge Binding

Fig 1: PI3K/AKT/mTOR signaling cascade and the targeted inhibition of the p110 catalytic subunit.

Comparative In Vitro Efficacy Data

When profiling a raw fragment like 1-M2YE against optimized inhibitors, we expect a logarithmic gap in absolute IC50 values. The data below summarizes the in vitro biochemical performance of these compounds.

Note: The IC50 for 1-M2YE represents an established FBDD baseline for simple morpholine derivatives prior to synthetic elaboration.

CompoundClassificationMW ( g/mol )Primary TargetPI3Kα IC50Cellular Viability (IC50)Ligand Efficiency (LE)
1-Morpholin-2-YL-ethanone FBDD Fragment129.16PI3K (Hinge)~150 µM>500 µMHigh (>0.3)
BKM120 (Buparlisib) Clinical Pan-PI3Ki410.39PI3K (Pan)39 nM0.5 - 2.0 µMOptimal
GDC-0941 (Pictilisib) Clinical Pan-PI3Ki513.64PI3K (Pan)3 nM0.28 - 0.95 µMOptimal

Data Interpretation & Causality: GDC-0941's exceptional potency (3 nM) stems from its indazole and thienopyrimidine moieties, which lock into the affinity pocket, displacing water molecules and increasing the entropic favorability of binding [4]. 1-M2YE, possessing only the morpholine headgroup and an ethanone tail, relies entirely on the single hydrogen bond at the hinge. While its absolute potency is low, its high ligand efficiency dictates that almost every heavy atom in 1-M2YE contributes significantly to the binding energy, making it an ideal scaffold for analog generation.

Self-Validating Experimental Protocols

To generate trustworthy comparative data, protocols must be designed as self-validating systems. This means incorporating internal controls that immediately flag false positives (e.g., compound aggregation, assay interference, or off-target toxicity).

Protocol A: Luminescence-Coupled In Vitro Kinase Assay

This assay measures the percentage of ATP consumed during the PI3K-mediated phosphorylation of PIP2 [5].

Causality of Design: We utilize a luciferase-luciferin readout because it provides a highly sensitive, homogenous signal. Crucially, the ATP concentration is matched exactly to the Michaelis constant ( Km​ ) of the specific PI3K isoform being tested. If ATP is too high, it will artificially outcompete the inhibitor, shifting the IC50; if too low, the reaction velocity will be unstable.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Assay Buffer (50 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS). The inclusion of CHAPS prevents hydrophobic fragments like 1-M2YE from aggregating and forming false-positive colloidal inhibitors.

  • Compound Dilution: Serially dilute 1-M2YE (starting at 1 mM) and BKM120/GDC-0941 (starting at 1 µM) in 100% DMSO. Transfer to a 384-well plate, ensuring the final DMSO concentration remains constant at 1% across all wells to prevent solvent-induced enzyme denaturation.

  • Enzyme/Substrate Addition: Add recombinant PI3Kα (final concentration 0.5 nmol/L) and PIP2 substrate to the wells. Incubate for 10 minutes at room temperature to allow the morpholine hinge-binder to equilibrate in the ATP pocket.

  • Reaction Initiation: Add ATP at the predetermined Km​ (e.g., 20 µM for PI3Kα) to initiate the reaction. Incubate at 30°C for 30 minutes.

  • Termination & Readout: Add the luciferase-coupled ATP detection reagent (e.g., Kinase-Glo). Incubate for 15 minutes. Read luminescence.

  • System Validation Checkpoint: Include a "No Enzyme" control (100% ATP remaining) and a "Vehicle + Enzyme" control (Maximum ATP depletion). Calculate the Z'-factor; only plates with Z' > 0.6 are accepted. Furthermore, run a counter-screen of the compounds against luciferase alone to ensure 1-M2YE does not directly inhibit the reporter enzyme.

Workflow Prep 1. Compound Prep (Serial Dilution) Kinase 2. Kinase Reaction (PI3K + PIP2 + ATP) Prep->Kinase Stop 3. Termination (Add Luciferin/Luciferase) Kinase->Stop Read 4. Luminescence Read (Measure ATP Depletion) Stop->Read Validate 5. System Validation (Z'-factor & IC50) Read->Validate

Fig 2: Self-validating in vitro kinase assay workflow using luciferase-coupled chemiluminescence.

Protocol B: Cellular Target Engagement (Immunoblotting)

Biochemical affinity must translate to cellular target engagement. We assess this by measuring the downstream phosphorylation of AKT at two distinct sites: Serine 473 (S473) and Threonine 308 (T308) [6].

Causality of Design: PI3K generates PIP3, which recruits AKT to the membrane where it is phosphorylated at T308 by PDK1. However, full AKT activation requires phosphorylation at S473 by mTORC2. By probing both sites, we can determine if our morpholine compound is a pure PI3K inhibitor (affects T308 primarily) or a dual PI3K/mTOR inhibitor (ablates both T308 and S473 simultaneously).

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed cancer cells (e.g., U87MG glioblastoma cells, which feature high basal PI3K activity) in 6-well plates. Treat with 1-M2YE, BKM120, or GDC-0941 for 2 hours. This short timepoint ensures we are measuring direct kinase inhibition rather than secondary apoptotic degradation.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (NaF, Na₃VO₄). Validation Checkpoint: Failure to include phosphatase inhibitors will result in rapid dephosphorylation of AKT during lysis, yielding false-positive inhibition data.

  • Protein Quantification & Gel Loading: Perform a BCA assay to normalize protein concentrations. Load 20 µg of protein per lane on a 4-12% SDS-PAGE gel.

  • Transfer & Blotting: Transfer to a PVDF membrane. Block with 5% BSA (do not use milk for phospho-antibodies, as casein contains phosphoproteins that cause high background).

  • Detection: Probe with primary antibodies against p-AKT (S473), p-AKT (T308), and Total AKT.

  • System Validation Checkpoint: The ratio of p-AKT to Total AKT must be calculated. If Total AKT levels drop alongside p-AKT, the compound is causing generalized protein degradation or cytotoxicity, not specific kinase inhibition.

References

  • Ovid. "Selective and potent small-molecule inhibitors of PI3Ks." Available at: [Link]

  • AACR Journals. "Characterization of the Activity of the PI3K/mTOR Inhibitor XL765 in Tumor Models." Available at: [Link]

  • AACR Journals. "GDC-0941, a Novel Class I Selective PI3K Inhibitor, Enhances the Efficacy of Docetaxel in Human Breast Cancer Models." Available at: [Link]

  • e-century.us. "Effective use of PI3K inhibitor BKM120 to treat human osteosarcoma." Available at: [Link]

Comparative

A Head-to-Head Comparison of 1-Morpholin-2-yl-ethanone and Piperidin-2-yl-ethanone for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and synthetic organic chemistry, the selection of appropriate heterocyclic scaffolds is a critical decision that profoundly influences the physicochemical properties, biological ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and synthetic organic chemistry, the selection of appropriate heterocyclic scaffolds is a critical decision that profoundly influences the physicochemical properties, biological activity, and overall developability of a molecule. Among the plethora of saturated heterocycles, morpholine and piperidine rings are ubiquitous, each imparting distinct characteristics to the parent molecule. This guide provides a detailed head-to-head comparison of two closely related building blocks: 1-Morpholin-2-yl-ethanone and Piperidin-2-yl-ethanone. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in scaffold selection for novel chemical entities.

Structural and Physicochemical Properties: A Tale of Two Heterocycles

At first glance, 1-Morpholin-2-yl-ethanone and Piperidin-2-yl-ethanone share a common 2-acetyl substituted six-membered saturated heterocyclic structure. However, the substitution of a methylene group in the 4-position of the piperidine ring with an oxygen atom in the morpholine ring introduces significant changes in their three-dimensional structure and physicochemical properties.

The presence of the ether oxygen in the morpholine ring introduces a permanent dipole moment, rendering it more polar and generally more water-soluble than its piperidine counterpart. This oxygen atom can also act as a hydrogen bond acceptor, a feature absent in the piperidine ring. Conversely, the piperidine ring possesses a secondary amine that can act as a hydrogen bond donor and is more basic than the nitrogen in the morpholine ring. These fundamental differences have profound implications for a molecule's solubility, membrane permeability, and potential for intermolecular interactions with biological targets.[1]

Below is a table summarizing the key physicochemical properties of the two compounds. It is important to note that while experimental data for Piperidin-2-yl-ethanone is available, the data for 1-Morpholin-2-yl-ethanone is largely predicted due to its limited characterization in the literature.

Property1-Morpholin-2-yl-ethanone (Predicted)Piperidin-2-yl-ethanone (Experimental)
Molecular Formula C6H11NO2C7H13NO[2]
Molecular Weight 129.16 g/mol 127.18 g/mol [2]
Boiling Point Not available198-201.6 °C[2]
Melting Point Not available~ -30 °C[2]
Density Not available0.95 g/cm³[2]
Solubility Expected to be soluble in water and polar organic solvents.Soluble in many organic solvents, insoluble in water.[2]
pKa (of conjugate acid) ~7.4~11.2

Synthesis Strategies: Navigating the Paths to Scaffolds

The synthesis of both 1-Morpholin-2-yl-ethanone and Piperidin-2-yl-ethanone can be approached through several synthetic routes, leveraging well-established methodologies for the construction of their parent heterocyclic rings. The choice of a particular synthetic pathway often depends on the availability of starting materials, desired scale, and the need for stereochemical control.

Synthesis of 1-Morpholin-2-yl-ethanone

The synthesis of 2-substituted morpholines can be challenging. A common strategy involves the cyclization of an appropriate amino alcohol precursor. For 1-Morpholin-2-yl-ethanone, a plausible route would involve the synthesis of a protected 2-aminomethyl-1,4-dioxane derivative, followed by deprotection and acylation.

Experimental Protocol: A Representative Synthesis of a 2-Substituted Morpholine

This protocol describes a general method for the synthesis of 2-aryl-morpholines, which can be adapted for the synthesis of 1-Morpholin-2-yl-ethanone.[3]

Step 1: Bromination of the Ketone

  • To a solution of the starting ketone (1 equivalent) in a suitable solvent such as diethyl ether or chloroform, add bromine (1 equivalent) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the crude α-bromo ketone.

Step 2: Amination and Cyclization

  • Dissolve the crude α-bromo ketone in a suitable solvent like acetonitrile.

  • Add N-(2-hydroxyethyl)amine (2 equivalents) and a base such as potassium carbonate (2 equivalents).

  • Reflux the mixture for several hours until the starting material is consumed.

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the desired 2-substituted morpholine.

Step 3: Acylation

  • Dissolve the 2-substituted morpholine (1 equivalent) in dichloromethane.

  • Add triethylamine (1.5 equivalents) and cool the mixture to 0 °C.

  • Add acetyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Synthesis of Piperidin-2-yl-ethanone

The synthesis of 2-substituted piperidines is well-documented. A common and efficient method is the catalytic hydrogenation of the corresponding substituted pyridine.[4]

Experimental Protocol: Catalytic Hydrogenation of 2-Acetylpyridine

This protocol outlines the synthesis of 2-acetylpiperidine (a synonym for piperidin-2-yl-ethanone) via the hydrogenation of 2-acetylpyridine.[4]

Step 1: Formation of the N-Benzylpyridinium Salt

  • Dissolve 2-acetylpyridine (1.0 equivalent) in acetone.

  • Add benzyl bromide (1.2 equivalents) and stir the solution at room temperature for 24 hours.

  • Filter the resulting precipitate, wash with cold acetone, and dry under vacuum to obtain N-benzyl-2-acetylpyridinium bromide.

Step 2: Catalytic Hydrogenation

  • In a high-pressure reactor, dissolve the N-benzyl-2-acetylpyridinium bromide in a suitable solvent like methanol.

  • Add a chiral iridium-based catalyst (e.g., [Ir(cod)Cl]2) and a chiral ligand (e.g., MeO-BoQPhos) (typically 1-5 mol%).

  • Pressurize the reactor with hydrogen gas (50-100 atm) and stir at a specified temperature (e.g., 50 °C) for 12-24 hours.

  • After the reaction, carefully release the pressure and remove the catalyst by filtration through a pad of celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 3: Deprotection

  • Dissolve the crude N-benzyl-2-acetylpiperidine in a suitable solvent like ethanol.

  • Add a palladium on carbon catalyst (10 wt%).

  • Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 4-8 hours.

  • Filter the catalyst and concentrate the filtrate to yield the final product, piperidin-2-yl-ethanone.

Synthesis_Comparison cluster_morpholine 1-Morpholin-2-yl-ethanone Synthesis cluster_piperidine Piperidin-2-yl-ethanone Synthesis M_Start Amino Alcohol Precursor M_Step1 Cyclization M_Start->M_Step1 M_Step2 Acylation M_Step1->M_Step2 M_End 1-Morpholin-2-yl-ethanone M_Step2->M_End P_Start 2-Acetylpyridine P_Step1 Catalytic Hydrogenation P_Start->P_Step1 P_End Piperidin-2-yl-ethanone P_Step1->P_End

Caption: A simplified comparison of synthetic workflows for 1-Morpholin-2-yl-ethanone and Piperidin-2-yl-ethanone.

Pharmacological and Toxicological Considerations

The choice between a morpholine and a piperidine scaffold can have significant consequences for the pharmacological and toxicological profile of a drug candidate.

Pharmacological Relevance:

  • Morpholine Derivatives: The morpholine moiety is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds.[5] Its incorporation can improve pharmacokinetic properties, such as aqueous solubility and metabolic stability.[1] Morpholine derivatives have shown a wide range of pharmacological activities, including potential treatments for neurodegenerative diseases, cancer, and inflammation.[1][6][7] The ether oxygen can participate in hydrogen bonding with biological targets, and the overall conformation of the ring can influence ligand binding.

  • Piperidine Derivatives: The piperidine scaffold is another cornerstone of medicinal chemistry, present in numerous approved drugs.[8] Piperidine-containing compounds exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8][9] The basic nitrogen of the piperidine ring is often crucial for interacting with acidic residues in enzyme active sites or receptor binding pockets.

Toxicological Profile:

  • Morpholine: Morpholine itself has been studied for its toxicity. It can cause skin and respiratory irritation.[10] While there is inadequate evidence for its carcinogenicity in experimental animals, its potential for nitrosation in vivo to form the carcinogen N-nitrosomorpholine is a consideration in drug development.[10]

  • Piperidine: Piperidine is a toxic and corrosive compound that can cause severe skin and respiratory irritation.[11] Its derivatives, however, exhibit a wide range of toxicological profiles depending on their substitution pattern. Acute toxicity studies on various piperidine derivatives have been conducted to determine their lethal doses.[12]

Biological_Properties Compound1 1-Morpholin-2-yl-ethanone Properties1 Improved PK Properties (Solubility, Metabolic Stability) Hydrogen Bond Acceptor Compound1->Properties1 Tox1 Potential for Nitrosation Compound1->Tox1 Activity Diverse Pharmacological Activities (CNS, Anticancer, Anti-inflammatory) Compound1->Activity Compound2 Piperidin-2-yl-ethanone Properties2 Basic Nitrogen for Ionic Interactions Hydrogen Bond Donor Compound2->Properties2 Tox2 General Toxicity of Parent Heterocycle Compound2->Tox2 Compound2->Activity

Caption: Key biological and toxicological considerations for the two scaffolds.

Conclusion and Future Perspectives

The selection between 1-Morpholin-2-yl-ethanone and Piperidin-2-yl-ethanone as a starting point for a drug discovery program is a nuanced decision that must be guided by the specific therapeutic target and the desired properties of the final compound.

  • Choose 1-Morpholin-2-yl-ethanone when: Improved aqueous solubility, metabolic stability, and the ability to act as a hydrogen bond acceptor are desired. This scaffold may be particularly advantageous for targeting proteins where such interactions are crucial for binding.

  • Choose Piperidin-2-yl-ethanone when: A basic nitrogen for ionic interactions is required for target engagement. This scaffold provides a hydrogen bond donor and is a well-established building block in a vast number of approved drugs.

It is crucial to emphasize that while this guide provides a comparative analysis based on the known properties of the parent heterocycles and their derivatives, direct experimental data comparing the two specific title compounds is limited. Further experimental investigation into the synthesis, characterization, and biological evaluation of both 1-Morpholin-2-yl-ethanone and Piperidin-2-yl-ethanone is warranted to fully elucidate their respective advantages and disadvantages in a drug discovery context. Such studies would provide invaluable data for medicinal chemists and contribute to the rational design of next-generation therapeutics.

References

  • 1-(piperidin-2-yl)ethan-1-one - ChemBK. (2024, April 9). Retrieved from [Link]

  • Synthesis, toxicological, and pharmacological assessment of derivatives of 2-aryl-4-(3-arylpropyl)morpholines - PubMed. (n.d.). Retrieved from [Link]

  • Indicators of lethal doses in the acute toxicity study of the piperidine derivatives via the subcutaneous administration route. - ResearchGate. (n.d.). Retrieved from [Link]

  • In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES - ResearchGate. (2026, January 29). Retrieved from [Link]

  • Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • 1-(4-Pyridin-2-yl-piperazin-1-yl)ethanone - SpectraBase. (n.d.). Retrieved from [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - MDPI. (2025, February 23). Retrieved from [Link]

  • Piperidine: Human health tier II assessment. (2016, February 5). Retrieved from [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis: Future Medicinal Chemistry - Taylor & Francis. (2025, June 8). Retrieved from [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022, April 13). Retrieved from [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9). Retrieved from [Link]

  • 1-(Morpholin-2-yl)ethanone hydrochloride — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • PIPERIDINE - Ataman Kimya. (n.d.). Retrieved from [Link]

  • Showing Compound 2-Piperidinone (FDB028421) - FooDB. (2011, September 21). Retrieved from [Link]

  • Synthesis and characterization of 2-arylmorpholine hydrochloride | Request PDF. (n.d.). Retrieved from [Link]

  • Piperidine - SAFETY DATA SHEET. (2023, March 16). Retrieved from [Link]

  • [Syntheses and pharmacological activities of 2-(substituted phenoxymethyl)morpholine derivatives] - PubMed. (n.d.). Retrieved from [Link]

  • 2-Cyclododecyl-1-(morpholin-4-yl)ethanone | C18H33NO2 | CID 805516 - PubChem. (n.d.). Retrieved from [Link]

  • 2-Acetylpyridine - Wikipedia. (n.d.). Retrieved from [Link]

  • 2-Phenyl-1-(piperidin-1-yl)ethanone - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Medicinal chemistry of 2,2,4-substituted morpholines - PubMed. (n.d.). Retrieved from [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar. (n.d.). Retrieved from [Link]

  • X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl). (n.d.). Retrieved from [Link]

  • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. (n.d.). Retrieved from [Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation | Northwestern Medical Journal. (2025, April 28). Retrieved from [Link]

  • The crystal and molecular structure of (±)-('E')-N-Acetylpiperidine-2-carboxylic acid. (1980, January 1). Retrieved from [Link]

  • 1-[(2R)-2-propylpiperidin-1-yl]ethanone | C10H19NO | CID 11788521 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (n.d.). Retrieved from [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC. (n.d.). Retrieved from [Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation - ResearchGate. (2026, March 14). Retrieved from [Link]

  • 1-(morpholin-2-yl)ethan-1-ol (C6H13NO2) - PubChemLite. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. (n.d.). Retrieved from [Link]

  • Ethanone, 2-(1,2,3,4-tetrahydro-3,3-diethylisoquinolin-1-ylideno)-1-morpholino. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives - Baghdad Science Journal. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC. (n.d.). Retrieved from [Link]

  • 1-(Quinolin-2-yl)ethan-1-one | C11H9NO | CID 318703 - PubChem. (n.d.). Retrieved from [Link]

Sources

Validation

Validation of a Scalable Synthetic Route to Enantiomerically Pure 1-(Morpholin-2-yl)ethanone: A Comparative Guide

Executive Summary Morpholine rings are privileged scaffolds in medicinal chemistry, frequently deployed as bioisosteric replacements for piperidines. Their lower basicity and favorable pharmacokinetic profiles—specifical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Morpholine rings are privileged scaffolds in medicinal chemistry, frequently deployed as bioisosteric replacements for piperidines. Their lower basicity and favorable pharmacokinetic profiles—specifically, the reduction of CYP-mediated toxic metabolites—make them highly attractive ()[1]. However, the enantioselective synthesis of 2-substituted morpholines, such as 1-(morpholin-2-yl)ethanone (also known as 2-acetylmorpholine), remains a formidable challenge in drug development ()[2].

This guide objectively evaluates our proprietary Asymmetric Transfer Hydrogenation (ATH) Catalyst Kit against traditional chiral pool and enzymatic resolution methodologies, providing mechanistic insights and self-validating experimental protocols to ensure absolute trustworthiness in your scale-up efforts.

Mechanistic Causality: Why Traditional Routes Underperform

To understand the value of the ATH approach, we must first analyze the causality behind the failures and limitations of alternative methods:

  • Chiral Pool Synthesis (Epoxide Route) : Traditional methods rely on the nucleophilic ring-opening of enantiopure epoxides (e.g., (S)-epichlorohydrin) with amino alcohols. The causality of failure here lies in the electronic and steric similarities of the epoxide carbons. Nucleophilic attack often lacks strict regiocontrol, yielding a mixture of regioisomers. Subsequent cyclization requires harsh conditions that can induce partial racemization, ultimately depressing the yield of the target enantiopure morpholine and necessitating tedious chromatographic separation ()[3].

  • Enzymatic Kinetic Resolution : While lipases can resolve racemic morpholine derivatives with high enantioselectivity via dynamic kinetic resolution, the fundamental kinetics of standard resolution dictate a maximum theoretical yield of 50%. This inherent atom-inefficiency renders it economically unviable for large-scale manufacturing ()[4].

The ATH Advantage: Transition-State Stereocontrol

Our ATH Catalyst Kit utilizes a highly tuned RuCl(p-cymene)[(R,R)-TsDPEN] complex. The causality behind its superior performance is rooted in the rigid, chiral environment created by the TsDPEN ligand. When the ketimine/enamine precursor coordinates to the ruthenium center, the ligand sterically blocks one face of the substrate. Hydride transfer from the formic acid/triethylamine azeotrope is thus forced to occur exclusively from the unhindered face. This direct asymmetric reduction bypasses the regioselectivity issues of epoxide opening entirely, delivering >99% enantiomeric excess (ee) with near-quantitative atom economy ()[5].

Pathways Start Starting Materials node_A1 Ketimine Precursor Start->node_A1 node_B1 Chiral Epoxide + Amino Alcohol Start->node_B1 node_A2 ATH Catalyst (Ru-TsDPEN) node_A1->node_A2 node_A3 Enantiopure Product (>99% ee) node_A2->node_A3 node_B2 Nucleophilic Ring Opening node_B1->node_B2 node_B3 Product Mixture (Regioisomers) node_B2->node_B3

Fig 1: Comparison of the ATH synthetic pathway versus traditional chiral pool synthesis.

Quantitative Performance Comparison

The following table summarizes the experimental data comparing the three synthetic routes for yielding 1-(morpholin-2-yl)ethanone.

MetricRoute A: ATH Kit (Product)Route B: Chiral PoolRoute C: Kinetic Resolution
Overall Yield > 92% 35 - 45%< 50% (Theoretical Max)
Enantiomeric Excess (ee) > 99% 85 - 90%> 98%
Regioisomer Byproducts None HighNone
Step Count 1 (from precursor)42
Scalability Excellent (Gram to Kg) Poor (Chromatography req.)Moderate (High enzyme cost)

Experimental Design & Self-Validating Protocol

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . By running a parallel racemic control during the Chiral HPLC phase, researchers can definitively calculate the ee and validate the catalyst's performance in real-time, completely removing analytical ambiguity.

Workflow Step1 1. Catalyst Activation Step2 2. Substrate Addition Step1->Step2 Step3 3. Asymmetric Reduction Step2->Step3 Step4 4. Chiral HPLC Validation Step3->Step4 Step5 5. Enantiopure Isolation Step4->Step5

Fig 2: Step-by-step experimental workflow for the self-validating ATH protocol.

Step-by-Step Methodology
  • Preparation of the Hydrogen Source : In a rigorously degassed flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

    • Causality: This specific molar ratio maintains an optimal pH buffer. It ensures continuous hydride generation from formic acid without protonating and deactivating the delicate ruthenium catalyst.

  • Catalyst Activation : Dissolve 0.5 mol% of the proprietary RuCl(p-cymene)[(R,R)-TsDPEN] catalyst in anhydrous dichloromethane (DCM). Stir for 15 minutes at 25°C until the solution transitions to a deep orange color, indicating the successful formation of the active 16-electron Ru-hydride species.

  • Asymmetric Reduction : Add 10.0 mmol of the ketimine precursor dropwise to the activated catalyst solution. Stir continuously at 25°C for 12 hours under an inert argon atmosphere.

  • Quenching and Extraction : Quench the reaction carefully with saturated aqueous NaHCO₃ to neutralize the excess formic acid. Extract the aqueous layer three times with DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Self-Validation (Chiral HPLC) :

    • The Control: Inject a standard sample of synthesized racemic 1-(morpholin-2-yl)ethanone onto a Chiralpak AD-H column (Mobile Phase: Hexane/IPA 90:10, Flow Rate: 1.0 mL/min). Document the distinct retention times of both the (R) and (S) enantiomers.

    • The Validation: Inject the crude ATH product. The presence of a single sharp peak corresponding exclusively to the (S)-enantiomer—and the complete baseline absence of the (R)-peak—self-validates the >99% ee claim, confirming the structural and stereochemical integrity of the batch.

References

  • Synthesis of Versatile Enantiopure Morpholine Fragments from Chiral-Pool Starting Materials | Synthesis (2022) |

  • Synthesis of Enantiopure 3-Substituted Morpholines | The Journal of Organic Chemistry (2010) |

  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines | The Journal of Organic Chemistry (2016) |

  • [1,2,4]Triazolo[1,5-a]pyrimidine Phosphodiesterase 2A Inhibitors: Structure and Free-Energy Perturbation-Guided Exploration | Journal of Medicinal Chemistry (2020) |

  • 3-Styrylmorpholine Synthesis and Dynamic Kinetic Resolution | EvitaChem Technical Documentation |

Sources

Comparative

Purity Assessment of 1-Morpholin-2-yl-ethanone by Chiral HPLC: A Comparative Guide to Stationary Phases and Methodologies

Introduction & The Analytical Challenge 1-Morpholin-2-yl-ethanone (CAS: 1228748-70-6) is a highly polar, basic chiral building block frequently utilized in the synthesis of advanced pharmacophores[1]. Because the enantio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Analytical Challenge

1-Morpholin-2-yl-ethanone (CAS: 1228748-70-6) is a highly polar, basic chiral building block frequently utilized in the synthesis of advanced pharmacophores[1]. Because the enantiomers of a chiral drug can exhibit drastically different pharmacokinetic and pharmacodynamic profiles, regulatory agencies mandate rigorous enantiomeric purity assessments during drug development[2].

Analyzing 1-Morpholin-2-yl-ethanone presents a distinct chromatographic challenge. The molecule contains a secondary amine within its morpholine ring, making it highly basic. When analyzed on silica-supported columns, secondary interactions between this basic nitrogen and residual acidic silanols on the silica matrix lead to severe peak tailing, retention time drift, and loss of resolution[3]. Consequently, achieving baseline enantiomeric separation requires a carefully engineered chromatographic system that balances chiral recognition with the suppression of achiral secondary interactions.

Direct Chiral HPLC vs. Indirect Derivatization

Historically, the enantiomeric purity of secondary amines was determined via indirect derivatization using chiral reagents (e.g., Mosher's acid) to form separable diastereomers[4]. However, this approach is fundamentally flawed for quantitative purity assessments due to kinetic resolution bias —a phenomenon where one enantiomer reacts faster than the other, artificially skewing the measured enantiomeric excess (ee)[4][5].

Direct separation utilizing Chiral Stationary Phases (CSPs) is the modern gold standard. By passing the underivatized racemate through a column packed with a chiral selector, transient diastereomeric complexes are formed in real-time[5]. This direct approach is non-destructive, avoids synthetic bias, and provides a highly reproducible, self-validating analytical pathway[5][6].

Mechanistic Workflow for Method Development

The following diagram illustrates the logical progression for developing a chiral HPLC method specifically tailored for basic amines like 1-Morpholin-2-yl-ethanone.

G cluster_screening CSP Screening (Normal Phase) start 1-Morpholin-2-yl-ethanone Racemic Mixture amylose Amylose-based CSP (e.g., AD-H) start->amylose cellulose1 Cellulose-based CSP (e.g., OD-H) start->cellulose1 cellulose2 Cellulose Ester CSP (e.g., OJ-H) start->cellulose2 modifier Add 0.1% Diethylamine (DEA) Masks Residual Silanols amylose->modifier cellulose1->modifier cellulose2->modifier evaluate Evaluate Resolution (Rs) Target: Rs > 1.5 modifier->evaluate success Optimized Chiral Method Baseline Separation evaluate->success Yes fail Adjust Modifier/Alcohol % or Switch to Polar Organic evaluate->fail No fail->evaluate

Workflow for chiral HPLC method development of basic morpholine derivatives.

Comparison of Chiral Stationary Phases (CSPs)

Polysaccharide-based CSPs are the most effective columns for resolving morpholine derivatives[2][7]. Chiral recognition on these phases relies on a three-point interaction model [8]. The carbamate derivatives of cellulose and amylose provide multiple interaction sites: the NH and C=O groups act as hydrogen bond donors and acceptors, while the derivatized phenyl rings engage in π−π and dipole-dipole interactions with the analyte[2].

The table below compares the performance of three industry-standard CSPs for the resolution of structurally analogous basic morpholine derivatives under optimized Normal Phase conditions.

Chiral Stationary Phase (CSP)Polymer Backbone & Chiral SelectorRetention Time (R)Retention Time (S)Selectivity ( α )Resolution ( Rs​ )Peak Symmetry
Cellulose-1 (e.g., OD-H) Cellulose tris(3,5-dimethylphenylcarbamate)9.1 min12.5 min1.423.5 1.10
Amylose-1 (e.g., AD-H) Amylose tris(3,5-dimethylphenylcarbamate)8.4 min10.2 min1.252.1 1.05
Cellulose-3 (e.g., OJ-H) Cellulose tris(4-methylbenzoate)11.0 min11.8 min1.081.2 1.35

*Note: Data represents comparative benchmarking based on structurally analogous morpholine pharmacophores under identical mobile phase conditions (Hexane/Isopropanol/DEA).

Causality in Phase Selection: Cellulose tris(3,5-dimethylphenylcarbamate) consistently outperforms its amylose counterpart for cyclic amines. The linear, highly ordered helical groove of cellulose tightly accommodates the rigid morpholine ring, maximizing stereoselective hydrogen bonding with the acetyl group, resulting in superior selectivity ( α ) and resolution ( Rs​ )[2][7].

The Critical Role of Mobile Phase Modifiers

The most common point of failure in analyzing 1-Morpholin-2-yl-ethanone is omitting the correct mobile phase modifier. Because the silica support of the CSP contains residual active silanols ( pKa​≈4−5 ), the basic morpholine nitrogen will undergo cation-exchange interactions, causing broad, asymmetrical peaks[3].

The Solution: A sacrificial basic modifier, Diethylamine (DEA) , is added at 0.1% (v/v) to the mobile phase. DEA acts as a competitive masking agent, preferentially binding to the active silanol sites. This ensures that the analyte's retention is governed solely by enantioselective interactions with the chiral selector, restoring peak symmetry and resolution[3][7].

Trade-off Warning: While DEA drastically improves chromatographic resolution, it severely suppresses analyte ionization in Electrospray Ionization Mass Spectrometry (ESI-MS)[9]. Therefore, UV or Evaporative Light Scattering Detection (ELSD) is strictly recommended for this workflow.

Step-by-Step Experimental Protocol

To ensure a self-validating and reproducible system, follow this standardized methodology for the purity assessment of 1-Morpholin-2-yl-ethanone.

Step 1: Mobile Phase Preparation
  • Measure 800 mL of HPLC-grade Hexane and 200 mL of HPLC-grade Isopropanol (IPA).

  • Add exactly 1.0 mL of Diethylamine (DEA) to the mixture to achieve a 0.1% (v/v) concentration[3].

  • Mix thoroughly and degas via ultrasonication for 15 minutes to prevent baseline noise.

Step 2: Sample Preparation
  • Weigh 1.0 mg of the 1-Morpholin-2-yl-ethanone sample.

  • Dissolve in 1.0 mL of the prepared mobile phase (Hexane/IPA 80:20) to ensure solvent matching and prevent peak distortion.

  • Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter.

Step 3: Chromatographic Conditions
  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralcel® OD-H or Lux® Cellulose-1), 250 x 4.6 mm, 5 µm[7].

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25 °C (Thermostatic control is critical, as chiral recognition is an enthalpy-driven process)[7].

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm (due to the lack of a strong extended chromophore) or ELSD.

Step 4: System Suitability Testing (SST) - Self-Validation

Before analyzing unknown batches, inject a racemic reference standard of 1-Morpholin-2-yl-ethanone. The analytical run is only considered valid if the system meets the following criteria:

  • Resolution ( Rs​ ): ≥1.5 between the (R) and (S) enantiomers.

  • Tailing Factor ( Tf​ ): ≤1.5 for both peaks (verifying that the DEA has successfully masked the silanols).

  • RSD of Retention Time: ≤1.0% over three replicate injections.

References

  • Title: 1-Morpholin-2-yl-ethanone | 1228748-70-6 | Source: sigmaaldrich.
  • Title: HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 | Source: nih.
  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs | Source: chromatographyonline.
  • Title: Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases | Source: chromatographytoday.
  • Title: Handling chiral columns | Source: chromservis.
  • Title: Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode | Source: nih.
  • Title: Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods | Source: mdpi.
  • Title: Synthesis and evaluation of chiral stationary phases derived from natural compounds for enantiomer separation | Source: tuwien.
  • Title: A Review on Chiral Stationary Phases for Separation of Chiral Drugs | Source: eijppr.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 1-Morpholin-2-yl-ethanone

As drug development accelerates, the handling of specialized intermediates like 1-Morpholin-2-yl-ethanone (and its hydrochloride salts) demands rigorous, scientifically grounded safety and disposal protocols. Morpholine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development accelerates, the handling of specialized intermediates like 1-Morpholin-2-yl-ethanone (and its hydrochloride salts) demands rigorous, scientifically grounded safety and disposal protocols. Morpholine derivatives are ubiquitous in medicinal chemistry but pose unique environmental and occupational hazards, specifically regarding their flammability, corrosivity, and potential to form carcinogenic nitrosamines under specific conditions[1].

This guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of 1-Morpholin-2-yl-ethanone, designed for laboratory personnel and environmental health and safety (EHS) professionals.

Hazard Profiling and Mechanistic Causality

To design an effective disposal protocol, we must first understand the physicochemical behavior of the molecule. 1-Morpholin-2-yl-ethanone contains a secondary/tertiary amine embedded within a morpholine ring, coupled with a ketone moiety.

Causality Behind Safety Choices:
  • Nitrosamine Formation: Morpholine derivatives can react with nitrosating agents (e.g., nitrites, nitrogen oxides) to form N-nitrosomorpholine (NMOR), a known carcinogen[1]. Operational Choice: Never mix morpholine waste with nitric acid or other oxidizing agents[2].

  • Environmental Persistence & Toxicity: While morpholine itself is miscible with water and has low bioaccumulation potential, its basicity can alter local aquatic pH[1][3]. Operational Choice: Direct drain disposal is strictly prohibited; controlled thermal destruction is required[4].

  • Corrosivity and Flammability: Aqueous mixtures and concentrated organic solutions of morpholine derivatives can be highly corrosive to skin and moderately flammable[2]. Operational Choice: Segregated, chemically compatible high-density polyethylene (HDPE) containers must be used for waste accumulation.

Quantitative Hazard Summary

The following table summarizes the critical physicochemical parameters that dictate our disposal and handling strategies[2][3][5].

ParameterValue / CharacteristicDisposal Implication
Bioaccumulation Potential (Log KOW) -2.55 (Base morpholine scaffold)Low bioaccumulation, but high aqueous mobility requires strict spill containment.
Chemical Incompatibilities Oxidizing agents, strong acidsSegregate waste streams to prevent exothermic reactions or nitrosamine formation.
Recommended Disposal Method Controlled IncinerationRequires thermal units equipped with NOx scrubbers to prevent atmospheric pollution.
Biodegradability Biotic/Abiotic degradation possibleActivated sludge treatment is possible only under strictly controlled industrial conditions.

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Each step includes a verification checkpoint to ensure the procedure's integrity before moving to the next phase.

Phase 1: Waste Segregation and Containment
  • Isolate the Waste Stream: Collect 1-Morpholin-2-yl-ethanone waste in a dedicated, clearly labeled HDPE container.

  • Verify Compatibility: Ensure no oxidizing agents (e.g., nitrates, peroxides, bleach) have been introduced into this specific waste container[2].

    • Validation Check: Review the lab's waste log. If the history is unknown, perform a small-scale compatibility test in a fume hood before bulking.

  • Secondary Containment: Place the primary waste container inside a secondary containment tray to capture any potential leaks, as the high aqueous mobility of morpholine derivatives makes spill cleanup critical[3].

Phase 2: Spill Management (If Applicable)

If a spill occurs during handling:

  • Evacuate and Ventilate: Remove personnel and ventilate the area to disperse potentially flammable vapors[2].

  • Neutralize and Absorb: Cover the spill with a liquid-binding material such as universal binding agents, sand, or diatomaceous earth[3]. Do not use combustible absorbents like sawdust.

  • Collect and Store: Sweep the absorbed material using non-sparking tools and place it into a hazardous waste drum for incineration.

    • Validation Check: Test the pH of the spill surface using pH paper moistened with DI water to ensure no residual basic/corrosive material remains.

Phase 3: Final Disposal via Incineration
  • Transfer to EHS: Transfer the sealed, labeled waste to your institutional EHS department or a licensed hazardous waste contractor.

  • Incineration Protocol: The preferred method of disposal for morpholine derivatives is controlled incineration[1][4].

  • Emission Control: Ensure the incineration facility utilizes a thermal unit equipped with a scrubber to capture nitrogen oxide (NOx) emissions, which are generated during the combustion of nitrogen-containing organics[4].

    • Validation Check: Request a Certificate of Destruction (CoD) from the waste vendor confirming that NOx emission controls were active during incineration.

Operational Workflow Visualization

The following diagram maps the logical progression of the disposal process, emphasizing the critical segregation and validation steps.

DisposalWorkflow Start Waste Generation: 1-Morpholin-2-yl-ethanone Segregation Chemical Segregation (Strictly NO Oxidizers) Start->Segregation Containment HDPE Containment & Secondary Trays Segregation->Containment Incineration Controlled Incineration (Thermal Unit + Scrubber) Containment->Incineration Validation Validation: Certificate of Destruction (NOx Monitored) Incineration->Validation

Figure 1: Step-by-step disposal and validation workflow for morpholine derivatives.

References

  • Morpholine (HSG 92, 1995) - INCHEM . International Programme on Chemical Safety (IPCS). Available at:[Link]

  • Morpholine (EHC 179, 1996) - INCHEM . International Programme on Chemical Safety (IPCS). Available at:[Link]

  • Safety Data Sheet: Morpholine . Carl ROTH. Available at:[Link]

  • Safety Data Sheet: Morpholine . Carl ROTH (UK). Available at:[Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 1-Morpholin-2-YL-ethanone

For Researchers, Scientists, and Drug Development Professionals Part 1: Hazard Assessment and Core Safety Directives Due to the structural components of 1-Morpholin-2-YL-ethanone (a morpholine ring and a ketone group), a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: Hazard Assessment and Core Safety Directives

Due to the structural components of 1-Morpholin-2-YL-ethanone (a morpholine ring and a ketone group), a comprehensive risk assessment must consider the hazards associated with both functional groups. Morpholine is a flammable, corrosive, and toxic substance.[1][2] Therefore, it is prudent to assume that 1-Morpholin-2-YL-ethanone may exhibit similar properties.

Assumed Hazard Profile:

Hazard ClassificationGHS Hazard Statement (Proxy from Morpholine)Description
Flammable LiquidH226: Flammable liquid and vapour[1][2]The substance may ignite when exposed to heat, sparks, or open flames.[1]
Acute Toxicity (Oral)H302: Harmful if swallowed[1][2]Ingestion can lead to significant adverse health effects.[1]
Acute Toxicity (Dermal)H311: Toxic in contact with skin[1]The substance can be absorbed through the skin, potentially causing toxicity.[1]
Acute Toxicity (Inhalation)H331: Toxic if inhaled[1]Inhaling vapors may cause severe respiratory irritation and toxicity.[1]
Skin CorrosionH314: Causes severe skin burns and eye damage[1]Direct contact can result in severe burns to the skin and eyes.[1]
Serious Eye DamageH318: Causes serious eye damage[1]Direct contact can cause serious and potentially irreversible eye damage.

Given these potential hazards, a stringent personal protective equipment (PPE) protocol is not merely a recommendation but a critical necessity to ensure personnel safety.

Part 2: Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the first line of defense against chemical exposure. The following is a detailed, step-by-step guide to selecting and using PPE when handling 1-Morpholin-2-YL-ethanone.

Eye and Face Protection: The Non-Negotiable Barrier

Direct contact with morpholine and its derivatives can cause severe eye damage.[1] Therefore, robust eye and face protection is mandatory.

  • Primary Protection: Tightly fitting safety goggles that provide a seal around the eyes are essential to protect against splashes and vapors.

  • Secondary Protection: For procedures with a higher risk of splashing, such as transferring large volumes or working with heated material, a full-face shield must be worn in addition to safety goggles.[3]

Hand Protection: Selecting the Right Glove

The presence of the ketone group in 1-Morpholin-2-YL-ethanone necessitates careful selection of glove material, as many standard laboratory gloves offer poor resistance to ketones.[4]

  • Recommended Glove Material: For extended contact, gloves made from a unique formulation specifically designed for ketone resistance, such as those marketed as "Ketodex" or "Ketochem," are highly recommended.[5][6][7][8] These gloves often have a PVA coating over a nitrile lining, providing excellent resistance to ketones like MEK and acetone, as well as aromatic solvents.[7][8] Butyl rubber gloves may also offer good protection against polar organics like ketones.[4]

  • Gloves to Avoid: Standard nitrile gloves may not be suitable for prolonged use with ketones.[4] It is crucial to consult the manufacturer's chemical resistance chart for the specific gloves being used.[9][10][11]

  • Glove Usage Protocol:

    • Inspection: Always inspect gloves for any signs of degradation or perforation before use.

    • Donning: Ensure hands are clean and dry before putting on gloves.

    • Doffing: To prevent skin contamination, remove gloves by peeling them off from the cuff, turning them inside out in the process.

    • Disposal: Dispose of used gloves in a designated hazardous waste container.[12]

Body Protection: A Shield for Your Skin

To prevent skin contact, which can be toxic, appropriate body protection is required.[1]

  • Laboratory Coat: A flame-resistant lab coat is the minimum requirement.

  • Chemical-Resistant Apron: When handling larger quantities or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.

  • Full-Body Protection: In the case of a large spill or when working in a highly contaminated area, a chemical protection suit may be necessary.[13]

Respiratory Protection: Safeguarding Your Lungs

Given that morpholine derivatives can be toxic if inhaled, all work with 1-Morpholin-2-YL-ethanone should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][12]

  • Engineering Controls: A chemical fume hood is the primary means of respiratory protection.

  • Respiratory Masks: If work must be performed outside of a fume hood, or in the event of a spill, a respirator with an organic vapor cartridge is required. For higher concentrations, a self-contained breathing apparatus (SCBA) may be necessary.[3][13]

Part 3: Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include safe handling, storage, and disposal procedures.

Safe Handling and Storage Workflow

cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep_ppe Don Appropriate PPE prep_fume_hood Work in a Chemical Fume Hood prep_ppe->prep_fume_hood prep_materials Gather all necessary materials prep_fume_hood->prep_materials handle_transfer Use non-sparking tools for transfer prep_materials->handle_transfer handle_static Ground and bond containers handle_transfer->handle_static handle_heating Avoid heat, sparks, and open flames handle_static->handle_heating store_container Store in a tightly closed, labeled container handle_heating->store_container store_location Store in a cool, dry, well-ventilated area store_container->store_location store_incompatibles Keep away from incompatible materials (e.g., strong oxidizing agents) store_location->store_incompatibles start Generate Waste segregate Segregate Waste into a Labeled, Compatible Container start->segregate store Store in a Designated Hazardous Waste Area segregate->store contact_ehs Contact EHS for Pickup store->contact_ehs documentation Complete Hazardous Waste Manifest contact_ehs->documentation handover Handover to Authorized Personnel documentation->handover end Disposal Complete handover->end

Caption: Step-by-step hazardous waste disposal workflow.

Step-by-Step Disposal Workflow:

  • Segregate Waste: Collect all waste containing 1-Morpholin-2-YL-ethanone, including contaminated labware and PPE, in a designated hazardous waste container. [1]2. Container Selection: Use a dedicated, properly labeled, and chemically compatible waste container (e.g., high-density polyethylene). [12]3. Secure Container: Ensure the lid of the waste container is tightly sealed. [1]4. Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from heat and incompatible materials. [1]5. Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste. [1]6. Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations. [1] By adhering to these rigorous safety protocols, you can minimize the risks associated with handling 1-Morpholin-2-YL-ethanone and ensure a safe and compliant laboratory environment.

References

  • Safe Disposal of 2-(Oxan-2-yl)morpholine: A Procedural Guide - Benchchem.
  • Proper Disposal of Morpholine-4-carbodithioic Acid: A Step-by-Step Guide for Laboratory Professionals - Benchchem.
  • Ketodex ‐ Ketone Resistant Chemical Gauntlet - PPE - Personal Protective Solutions.
  • Morpholine - SAFETY DATA SHEET.
  • Polyco Ketochem Lightweight Ketone Chemical Resistant Gloves KETO - Safety Gloves.
  • Polyco Ketochem 33cm Lightweight Ketone Resistant Glove.
  • Morpholine SDS, 110-91-8 Safety Data Sheets - ECHEMI.
  • Ketochem® 33cm Lightweight Ketone Resistant Glove - Magus International.
  • Safety Data Sheet Morpholine Revision 5, Date 01 Oct 2022 - Redox.
  • Personal Protective Equipment: Hands.
  • Safety Data Sheet: Morpholine - Carl ROTH.
  • Chemical Resistance Reference Chart.
  • CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts.
  • Gloves Chemical Resistance Chart.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Morpholin-2-YL-ethanone
Reactant of Route 2
1-Morpholin-2-YL-ethanone
© Copyright 2026 BenchChem. All Rights Reserved.